DB2313
Description
Structure
2D Structure
Properties
IUPAC Name |
2-[4-[[2-fluoro-3-[[4-[6-(N'-propan-2-ylcarbamimidoyl)-1H-benzimidazol-2-yl]phenoxy]methyl]phenyl]methoxy]phenyl]-N'-propan-2-yl-3H-benzimidazole-5-carboximidamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C42H41FN8O2/c1-24(2)46-39(44)28-12-18-34-36(20-28)50-41(48-34)26-8-14-32(15-9-26)52-22-30-6-5-7-31(38(30)43)23-53-33-16-10-27(11-17-33)42-49-35-19-13-29(21-37(35)51-42)40(45)47-25(3)4/h5-21,24-25H,22-23H2,1-4H3,(H2,44,46)(H2,45,47)(H,48,50)(H,49,51) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUVPJXUYFGWDGB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N=C(C1=CC2=C(C=C1)N=C(N2)C3=CC=C(C=C3)OCC4=C(C(=CC=C4)COC5=CC=C(C=C5)C6=NC7=C(N6)C=C(C=C7)C(=NC(C)C)N)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C42H41FN8O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
708.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Unraveling the Molecular Machinery: A Technical Guide to the Mechanism of Action of DB2313
For Immediate Release
A Deep Dive into the Allosteric Inhibition of PU.1 by DB2313 for Cancer Therapy
This technical guide provides an in-depth analysis of the mechanism of action of this compound, a potent, small-molecule inhibitor of the transcription factor PU.1. This document is intended for researchers, scientists, and drug development professionals interested in the fields of oncology, hematology, and immunology. We will explore the molecular interactions, cellular consequences, and preclinical anti-tumor activity of this compound, supported by quantitative data, detailed experimental protocols, and visual representations of the key pathways and workflows.
Core Mechanism: Allosteric Inhibition of PU.1 via DNA Minor Groove Binding
This compound is a member of the heterocyclic diamidine family of molecules that exerts its biological effects not by directly binding to the PU.1 protein, but through a sophisticated allosteric mechanism involving its interaction with DNA.[1][2][3]
The transcription factor PU.1, a member of the E26 transformation-specific (ETS) family, preferentially binds to DNA sequences characterized by an AT-rich region flanking a core 5'-GGAA-3' consensus motif.[1] this compound is designed to recognize and bind with high affinity to these AT-rich sequences within the DNA minor groove.[1] Molecular dynamics simulations and DNA footprinting experiments have shown that this compound inserts deeply into the minor groove of the PU.1 target DNA sequences, such as the λB motif (5′-ATAAAAGGAAGTG-3′).
This binding event induces a conformational change in the DNA double helix, altering its structure in a way that is incompatible with the binding of the PU.1 protein. This effectively prevents PU.1 from occupying its target gene promoters, thereby inhibiting its transcriptional activity. This allosteric mode of action provides a high degree of selectivity for PU.1 over other ETS family members that may have different flanking sequence preferences.
Quantitative Data Summary
The following tables summarize the key quantitative metrics reported for this compound in various preclinical assays.
Table 1: In Vitro Efficacy of this compound
| Parameter | Assay | System/Cell Line | Value | Reference |
| IC₅₀ | PU.1-dependent reporter gene transactivation | HEK293 cells | 5 µM | |
| IC₅₀ | Cell Growth Inhibition | Murine PU.1 URE–/– AML cells | 7.1 µM | |
| Kd | DNA Binding Affinity (to λB motif) | Surface Plasmon Resonance (SPR) | 10-8 to 10-9 M range | |
| IC₅₀ | PU.1-DNA Binding Inhibition (displacement) | Surface Plasmon Resonance (SPR) | 10-8 to 10-9 M range | |
| Apoptosis | Apoptosis Induction | Murine PU.1 URE–/– AML cells | 3.5-fold increase |
Table 2: In Vivo Dosing Regimen
| Indication | Animal Model | Dosage | Administration Route | Schedule | Reference |
| Acute Myeloid Leukemia (AML) | NSG mice with PU.1 URE–/– AML cells | 17 mg/kg | Intraperitoneal (i.p.) | Three times per week for 3 weeks | |
| Melanoma / Breast Cancer | C57BL/6 mice | 17 mg/kg | Intraperitoneal (i.p.) | Every two days |
Cellular and Anti-Tumor Effects of this compound
This compound has demonstrated significant anti-tumor activity in both hematological malignancies and solid tumors through distinct but related mechanisms.
In Acute Myeloid Leukemia (AML)
In AML cells, particularly those with low PU.1 expression, further inhibition of PU.1 by this compound has profound cytotoxic effects.
-
Disruption of PU.1 Target Gene Expression: this compound treatment leads to a decrease in PU.1 occupancy at the promoters of its target genes, such as E2f1, Junb, and Csf1r, resulting in the downregulation of their expression.
-
Induction of Apoptosis: By inhibiting the PU.1 transcriptional program that sustains leukemic cell identity, this compound induces apoptosis in AML cells.
-
Inhibition of Cell Growth and Clonogenicity: Treatment with this compound leads to a significant decrease in the growth and clonogenic capacity of AML cells in vitro. In serial replating assays, this compound completely disrupts the clonogenic potential of AML cells.
-
In Vivo Efficacy: In murine models of AML, systemic administration of this compound decreases the leukemia burden and significantly increases the survival of the mice.
In Solid Tumors: Reprogramming the Tumor Microenvironment
In solid tumors, such as melanoma and breast cancer, the anti-tumor effects of this compound are primarily mediated through the modulation of the tumor microenvironment (TME), specifically by reprogramming tumor-associated macrophages (TAMs).
-
Upregulation of CXCL9: Inhibition of PU.1 in TAMs by this compound leads to an enhanced expression and secretion of the chemokine CXCL9.
-
Recruitment of Cytotoxic Lymphocytes: CXCL9 acts as a chemoattractant for immune cells expressing its receptor, CXCR3. This results in the increased infiltration of cytotoxic T lymphocytes (CTLs) and Natural Killer (NK) cells into the tumor.
-
Macrophage-Dependent Anti-Tumor Immunity: The anti-tumor effects of this compound are abolished when macrophages are depleted (e.g., using clodronate) or when the CXCL9-CXCR3 axis is blocked with neutralizing antibodies, demonstrating the critical role of this pathway in the therapeutic efficacy of this compound in solid tumors.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summarized protocols for key experiments used in the study of this compound.
Surface Plasmon Resonance (SPR) for Binding Affinity and PU.1 Displacement
This assay quantitatively measures the binding of this compound to its target DNA sequence and its ability to displace pre-bound PU.1 protein.
-
Chip Preparation: A streptavidin-functionalized sensor chip is used. A biotinylated double-stranded DNA oligonucleotide containing the PU.1 binding motif (e.g., λB motif) is immobilized on the chip surface.
-
Ligand Binding Analysis: Solutions of this compound at various concentrations are flowed over the chip surface. The change in the SPR signal is monitored in real-time to determine the association and dissociation kinetics. The dissociation constant (Kd) is calculated from the steady-state binding levels at different concentrations.
-
PU.1 Displacement Assay: The DNA-immobilized chip is first saturated with the purified recombinant PU.1 ETS domain. Subsequently, solutions of this compound at various concentrations are injected. The displacement of PU.1 is measured by the decrease in the SPR signal. The IC₅₀ value for PU.1 displacement is determined by plotting the percentage of inhibition against the log of the this compound concentration.
PU.1-Dependent Reporter Gene Assay
This cell-based assay measures the functional inhibition of PU.1 transactivation activity by this compound.
-
Cell Line and Plasmids: HEK293 cells, which have low endogenous PU.1, are commonly used. Cells are co-transfected with an expression vector for PU.1 and a reporter plasmid. The reporter plasmid contains a luciferase or fluorescent protein gene (e.g., EGFP) under the control of a minimal promoter with tandem repeats of a PU.1-responsive element (e.g., the λB enhancer site).
-
Compound Treatment: After transfection, cells are treated with a range of concentrations of this compound or vehicle control for a specified period (e.g., 24-48 hours).
-
Signal Measurement: The expression of the reporter gene is quantified by measuring luminescence (for luciferase) or fluorescence (for EGFP) using a plate reader or flow cytometry.
-
Data Analysis: The reporter signal is normalized to a control (e.g., co-transfected Renilla luciferase or total protein concentration). The IC₅₀ value is calculated by fitting the dose-response data to a four-parameter logistic curve.
Cell Viability and Apoptosis Assays in AML Cells
These assays determine the cytotoxic effects of this compound on leukemia cells.
-
Cell Culture and Treatment: AML cell lines (e.g., PU.1 URE–/–, MOLM13, THP1) are cultured under standard conditions. Cells are seeded in multi-well plates and treated with various concentrations of this compound for 24 to 72 hours.
-
Viability Assessment: Cell viability can be measured using various methods, such as MTS or resazurin-based assays, which measure metabolic activity, or by trypan blue exclusion to count viable cells.
-
Apoptosis Detection (Annexin V/Propidium Iodide Staining):
-
Cells are harvested after treatment and washed with cold PBS.
-
Cells are resuspended in Annexin V binding buffer and stained with FITC-conjugated Annexin V and Propidium Iodide (PI).
-
The stained cells are analyzed by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
-
The fold-increase in apoptotic cells is calculated relative to vehicle-treated controls.
-
In Vivo Xenograft Model of AML
This protocol assesses the in vivo efficacy of this compound against AML.
-
Animal Model: Immunodeficient mice (e.g., NSG mice) are used to prevent graft rejection.
-
Cell Implantation: Mice are sublethally irradiated (e.g., 2.0 Gy) to facilitate engraftment. PU.1 URE–/– AML cells (e.g., 2 x 10⁵ cells per mouse) are injected intravenously or via tail vein.
-
Treatment Protocol: Once leukemia is established (monitored by peripheral blood sampling or bioluminescence imaging if cells are labeled), treatment is initiated. This compound is administered intraperitoneally at 17 mg/kg, three times per week for 3 weeks. A vehicle control group is run in parallel.
-
Efficacy Readouts:
-
Survival: Mice are monitored daily, and survival is plotted using a Kaplan-Meier curve.
-
Tumor Burden: At the end of the study or at specific time points, mice are euthanized. Spleen and liver weights are measured, and the percentage of leukemic cells (chimerism) in the bone marrow, spleen, and peripheral blood is determined by flow cytometry using species-specific markers (e.g., hCD45 for human cells).
-
Conclusion
This compound represents a novel class of anti-cancer agents that function through an allosteric inhibition of the transcription factor PU.1. Its unique mechanism of binding to the DNA minor groove provides a targeted approach to disrupt PU.1-dependent transcriptional programs that are critical for the survival of AML cells. Furthermore, its ability to reprogram the tumor microenvironment in solid tumors by promoting an anti-tumor immune response highlights its potential as both a direct cytotoxic agent and an immunomodulatory therapy. The data and protocols presented in this guide offer a foundational resource for researchers and drug developers working to advance targeted and immuno-oncology therapies. Further investigation into the clinical translation of this compound and similar compounds is highly warranted.
References
DB2313: A Potent Modulator of Hematopoietic Differentiation for Research and Drug Development
An In-depth Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Introduction
The transcription factor PU.1 is a master regulator of hematopoietic stem cell (HSC) differentiation, particularly for myeloid and lymphoid lineages.[1][2] Its dysregulation is a key factor in the development of hematological malignancies such as Acute Myeloid Leukemia (AML).[1][2] DB2313 has emerged as a potent and specific small molecule inhibitor of PU.1, making it a valuable tool for studying hematopoietic differentiation and a potential therapeutic agent.[1] This technical guide provides a comprehensive overview of this compound, including its mechanism of action, effects on hematopoietic cells, and detailed experimental protocols for its use in research.
Mechanism of Action
This compound is a heterocyclic diamidine that allosterically inhibits the binding of PU.1 to the minor groove of DNA. It specifically targets the AT-rich sequences adjacent to the core ETS domain binding site of PU.1, thereby disrupting its interaction with the promoters and enhancers of its target genes. This leads to the downregulation of canonical PU.1 transcriptional targets.
The activity of PU.1 is also intricately linked with the SWI/SNF chromatin remodeling complex. PU.1 recruits SWI/SNF to enhancer regions to create accessible chromatin for other core AML regulators. The effects of this compound on gene expression are strongly correlated with those of SWI/SNF inhibitors, indicating that they act on a convergent pathway to disrupt PU.1-directed enhancer programs.
Data Presentation: Quantitative Effects of this compound
The following tables summarize the key quantitative data on the effects of this compound on various hematopoietic cell lines.
Table 1: In Vitro Efficacy of this compound in Murine AML Cells
| Cell Line | Parameter | Value | Reference |
| PU.1 URE-/- AML | IC50 | 7.1 μM | |
| PU.1 URE-/- AML | Apoptosis Induction | 3.5-fold increase | |
| Wild-Type Hematopoietic Cells | IC50 | 240 μM |
Table 2: In Vitro Efficacy of this compound in Human AML Cell Lines
| Cell Line | PU.1 Level | IC50 | Reference |
| MOLM13 | Low | Strong inhibitory effect | |
| THP1 | High | Lesser effect |
Table 3: In Vivo Efficacy of this compound in a Murine AML Model
| Treatment | Parameter | Result | Reference |
| 17 mg/kg this compound, i.p., 3x/week for 3 weeks | Tumor Burden | Decreased | |
| 17 mg/kg this compound, i.p., 3x/week for 3 weeks | Survival | Increased |
Experimental Protocols
Detailed methodologies for key experiments involving this compound are provided below.
Cell Culture and Drug Treatment
-
Cell Lines: Murine PU.1 URE-/- AML cells, human MOLM13, and THP1 cells are commonly used.
-
Culture Conditions: Cells are typically cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), penicillin (100 U/mL), and streptomycin (100 µg/mL) at 37°C in a humidified atmosphere with 5% CO2.
-
This compound Preparation: this compound is dissolved in DMSO to prepare a stock solution. The final concentration of DMSO in the culture medium should be kept below 0.1%.
-
Treatment: Cells are seeded at a desired density and treated with various concentrations of this compound for the indicated time points.
Cell Viability and Apoptosis Assays
-
Viability Assay: Cell viability can be assessed using trypan blue exclusion or commercially available assays such as CellTiter-Glo®.
-
Apoptosis Assay: Apoptosis is quantified by flow cytometry using Annexin V and DAPI staining.
-
Harvest cells after this compound treatment.
-
Wash cells with cold PBS.
-
Resuspend cells in 1X Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and DAPI.
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze cells by flow cytometry. Annexin V-positive, DAPI-negative cells are considered apoptotic.
-
Colony-Forming Assays
-
Objective: To assess the effect of this compound on the clonogenic capacity of hematopoietic progenitors.
-
Method:
-
Treat Lin-Sca1+c-Kit+ (LSK) cells or AML cells with this compound for a specified duration.
-
Plate the cells in methylcellulose-based medium (e.g., MethoCult).
-
Incubate for 7-14 days.
-
Count the number and type of colonies formed.
-
For serial replating assays, harvest cells from the first plating and re-plate in fresh methylcellulose medium.
-
Chromatin Immunoprecipitation followed by Sequencing (ChIP-seq)
-
Objective: To identify the genomic binding sites of PU.1 and assess how this compound affects its occupancy.
-
Method:
-
Crosslink cells with formaldehyde.
-
Lyse the cells and sonicate the chromatin to obtain DNA fragments of 200-500 bp.
-
Immunoprecipitate the chromatin with an antibody against PU.1.
-
Reverse the crosslinks and purify the DNA.
-
Prepare a sequencing library and perform high-throughput sequencing.
-
Analyze the sequencing data to identify PU.1 binding peaks.
-
Signaling Pathways and Experimental Workflows
The following diagrams were created using Graphviz to visualize the key pathways and workflows.
Conclusion
This compound is a powerful research tool for dissecting the role of PU.1 in hematopoietic differentiation and pathology. Its specificity and potent inhibitory activity make it an ideal candidate for further investigation as a therapeutic agent for hematological malignancies like AML. This guide provides a foundational understanding of this compound and a practical framework for its application in the laboratory.
References
The Role of DB2313 in Acute Myeloid Leukemia: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Acute Myeloid Leukemia (AML) is a hematological malignancy characterized by the rapid growth of abnormal myeloid cells in the bone marrow and blood. The transcription factor PU.1, a critical regulator of myeloid differentiation, has been identified as a key player in the pathogenesis of AML. DB2313 is a novel small-molecule inhibitor that targets PU.1, demonstrating significant anti-leukemic activity in preclinical models. This technical guide provides an in-depth overview of this compound, its mechanism of action, and its therapeutic potential in AML. We present a compilation of quantitative data, detailed experimental protocols, and visual representations of the underlying molecular pathways and experimental workflows to serve as a comprehensive resource for the scientific community.
Introduction to this compound
This compound is a potent and selective inhibitor of the transcription factor PU.1.[1] It belongs to the heterocyclic diamidine family of small molecules.[2] By specifically interfering with the binding of PU.1 to DNA, this compound disrupts the transcriptional programs that are essential for the survival and proliferation of AML cells.[1][2] Preclinical studies have shown that this compound induces apoptosis, inhibits cell growth, and reduces the clonogenic capacity of AML cells, highlighting its promise as a therapeutic agent for this challenging disease.[1]
Mechanism of Action
This compound exerts its anti-leukemic effects by allosterically interfering with the binding of PU.1 to the minor groove of DNA at its target gene promoters. This disruption of PU.1-chromatin interaction leads to the downregulation of canonical PU.1 target genes, including those involved in cell cycle progression and survival such as E2f1, Junb, and Csf1r.
Furthermore, the inhibition of PU.1 by this compound has been shown to impact the function of the SWI/SNF chromatin remodeling complex. PU.1 recruits SWI/SNF to enhancer regions, which is crucial for maintaining chromatin accessibility and the binding of other core AML regulatory factors. By blocking PU.1, this compound disrupts this process, leading to reduced expression of key oncogenes like MYC.
Below is a diagram illustrating the proposed signaling pathway of this compound in AML cells.
Quantitative Data Summary
The following tables summarize the key quantitative data from preclinical studies of this compound in AML models.
Table 1: In Vitro Efficacy of this compound
| Parameter | Cell Line / Condition | Value | Reference |
| IC50 (PU.1-dependent reporter gene transactivation) | - | 5 µM | |
| IC50 (Cell Growth) | PU.1 URE-/- AML cells | 7.1 µM | |
| Apoptosis Induction | Murine PU.1 URE-/- AML cells | 3.5-fold increase |
Table 2: In Vivo Efficacy of this compound in a Murine AML Model
| Parameter | Details | Result | Reference |
| Animal Model | NSG mice with PU.1 URE-/- AML cells | - | |
| Dosage | 17 mg/kg | - | |
| Administration | Intraperitoneal injection | - | |
| Dosing Schedule | Three times per week for 3 weeks | - | |
| Outcome | - | Decreased leukemia progression and increased survival |
Experimental Protocols
Detailed methodologies are essential for the reproducibility of scientific findings. This section outlines the protocols for key experiments used to evaluate the efficacy of this compound.
Cell Viability and Apoptosis Assays
The following diagram outlines the general workflow for assessing the impact of this compound on AML cell viability and apoptosis.
Apoptosis Assay (Annexin V/Propidium Iodide Staining):
-
Cell Treatment: Plate AML cells at a suitable density and treat with various concentrations of this compound or vehicle control for 48 hours.
-
Cell Harvesting: Collect the cells by centrifugation and wash them with cold phosphate-buffered saline (PBS).
-
Staining: Resuspend the cell pellet in Annexin V binding buffer. Add FITC-conjugated Annexin V and propidium iodide (PI) to the cell suspension.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-positive cells are considered apoptotic, while PI-positive cells are considered necrotic or late-stage apoptotic.
-
Data Analysis: Quantify the percentage of apoptotic cells in the treated samples compared to the control.
Colony Forming Unit (CFU) Assay
This assay assesses the ability of single AML cells to proliferate and form colonies, a measure of their self-renewal capacity.
-
Cell Preparation: Treat AML cells with this compound or vehicle control for a specified duration.
-
Plating: Plate the treated cells in a semi-solid methylcellulose-based medium (e.g., MethoCult) at a low density (e.g., 500-1000 cells/plate).
-
Incubation: Incubate the plates at 37°C in a humidified incubator with 5% CO2 for 10-14 days.
-
Colony Scoring: Count the number of colonies (defined as a cluster of >40-50 cells) under a microscope.
-
Serial Replating: For assessing long-term clonogenicity, cells from the primary colonies can be harvested, dissociated, and replated in fresh methylcellulose medium for subsequent rounds.
Chromatin Immunoprecipitation Sequencing (ChIP-seq)
ChIP-seq is used to identify the genome-wide binding sites of a specific protein, in this case, PU.1.
-
Cell Treatment: Treat AML cells (e.g., THP-1) with this compound (e.g., 3 µM) or DMSO for 72 hours.
-
Cross-linking: Cross-link proteins to DNA using formaldehyde. For some targets like SMARCA4/BRG1, a dual-fixation with disuccinimidyl glutarate (DSG) followed by formaldehyde may be used. Quench the cross-linking reaction with glycine.
-
Chromatin Shearing: Lyse the cells and shear the chromatin into small fragments (typically 200-600 bp) using sonication or enzymatic digestion.
-
Immunoprecipitation: Incubate the sheared chromatin with an antibody specific to the protein of interest (e.g., anti-PU.1). Use protein A/G magnetic beads to pull down the antibody-protein-DNA complexes.
-
Reverse Cross-linking and DNA Purification: Reverse the cross-links and purify the immunoprecipitated DNA.
-
Library Preparation and Sequencing: Prepare a sequencing library from the purified DNA and perform high-throughput sequencing.
-
Data Analysis: Align the sequencing reads to the reference genome and identify regions of enrichment (peaks), which represent the binding sites of the target protein.
Conclusion
This compound represents a promising therapeutic strategy for AML by targeting the fundamental dependency of leukemia cells on the transcription factor PU.1. Its ability to induce apoptosis, inhibit proliferation, and reduce the self-renewal capacity of AML cells has been robustly demonstrated in preclinical models. The detailed experimental protocols and data presented in this guide provide a valuable resource for researchers and drug developers aiming to further investigate and advance PU.1 inhibitors for the treatment of acute myeloid leukemia. Continued research into the in vivo efficacy, safety profile, and potential combination therapies will be crucial in translating the promise of this compound into clinical benefit for patients.
References
The Discovery and Development of DB2313: A PU.1 Inhibitor for Hematological Malignancies and Solid Tumors
An In-depth Technical Guide
Abstract
DB2313 is a novel heterocyclic diamidine that functions as a potent and selective inhibitor of the transcription factor PU.1. This document provides a comprehensive overview of the discovery, development, and preclinical evaluation of this compound. It details the compound's mechanism of action, in vitro and in vivo efficacy in acute myeloid leukemia (AML) and melanoma models, and provides detailed experimental protocols for key assays. Quantitative data are summarized in structured tables for clarity, and signaling pathways and experimental workflows are visualized using diagrams. This guide is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of targeting PU.1.
Introduction
The transcription factor PU.1, encoded by the SPI1 gene, is a master regulator of myeloid and B-lymphoid cell development.[1] Dysregulation of PU.1 expression and activity is implicated in the pathogenesis of various hematological malignancies, particularly acute myeloid leukemia (AML).[2] In many AML cases, reduced levels of functional PU.1 are observed, leading to a block in differentiation and uncontrolled proliferation of myeloid blasts.[2] Consequently, strategies to modulate PU.1 activity have emerged as a promising therapeutic avenue. This compound was developed as a small molecule inhibitor that selectively targets PU.1, offering a novel approach to treating PU.1-dependent cancers.[1]
Discovery and Mechanism of Action
This compound belongs to a class of heterocyclic diamidines designed to bind to the minor groove of DNA.[1] Its discovery was the result of efforts to identify compounds that could specifically disrupt the interaction between PU.1 and its DNA binding sites.
The mechanism of action of this compound is based on its high-affinity binding to the AT-rich sequences flanking the core GGAA motif of PU.1 response elements on DNA. By occupying this minor groove region, this compound allosterically inhibits the binding of the PU.1 protein to the major groove, thereby preventing the transcription of PU.1 target genes. This disruption of PU.1-dependent gene regulation ultimately leads to the induction of apoptosis in cancer cells that are reliant on PU.1 signaling for their survival and proliferation.
In Vitro Efficacy
The in vitro activity of this compound has been evaluated in various cancer cell lines, demonstrating its potent and selective cytotoxic effects.
Quantitative In Vitro Data
| Cell Line/Model | Assay Type | Endpoint | Value | Reference |
| PU.1-dependent reporter gene | Reporter Gene Transactivation | IC50 | 5 µM | |
| PU.1 URE–/– AML cells | Cell Growth Assay | IC50 | 7.1 µM | |
| PU.1 URE–/– AML cells | Apoptosis Assay | Fold Increase in Apoptosis | 3.5-fold | |
| MOLM13 (human AML) | Cell Growth Assay | IC50 | Not explicitly stated | |
| THP-1 (human AML) | Cell Growth Assay | IC50 | Not explicitly stated |
In Vivo Efficacy
Preclinical studies in animal models have demonstrated the anti-tumor efficacy of this compound in both hematological malignancies and solid tumors.
Acute Myeloid Leukemia (AML) Models
In murine models of AML, this compound treatment has been shown to decrease leukemia progression and increase survival.
Experimental Workflow for In Vivo AML Studies
Melanoma Models
This compound has also shown efficacy in suppressing the growth of solid tumors, such as melanoma. The anti-tumor effect in this context is mediated by the modulation of the tumor microenvironment.
Signaling Pathway of this compound in Melanoma
Quantitative In Vivo Data
| Model | Treatment Regimen | Endpoint | Result | Reference |
| Murine AML Xenograft | 17 mg/kg, i.p., 3 times/week for 3 weeks | Survival | Increased survival | |
| Murine AML Xenograft | 17 mg/kg, i.p., 3 times/week for 3 weeks | Tumor Burden | Decreased leukemia progression | |
| B16-OVA Melanoma Mouse Model | 17 mg/kg, i.p., every 2 days for 12 days | Tumor Volume | ~75% suppression of tumor growth | |
| 4T1 Breast Tumor Model | 17 mg/kg, i.p., every 2 days for 12 days | Tumor Volume | ~50% suppression of tumor growth |
Experimental Protocols
Surface Plasmon Resonance (SPR) for DNA-Protein Interaction
Objective: To quantitatively measure the binding affinity of this compound to its target DNA sequence.
Materials:
-
Biacore instrument (e.g., Biacore T200)
-
CM5 sensor chip
-
Streptavidin
-
Biotinylated DNA oligonucleotides containing the PU.1 binding site
-
This compound
-
Running buffer (e.g., HBS-EP+)
Procedure:
-
Immobilize streptavidin on the CM5 sensor chip surface using standard amine coupling chemistry.
-
Capture the biotinylated DNA oligonucleotides onto the streptavidin-coated surface.
-
Prepare a series of dilutions of this compound in running buffer.
-
Inject the this compound solutions over the DNA-functionalized surface at a constant flow rate.
-
Monitor the change in the SPR signal (response units, RU) in real-time to observe association and dissociation phases.
-
Regenerate the sensor surface between injections using a suitable regeneration solution.
-
Analyze the resulting sensorgrams using appropriate binding models (e.g., 1:1 Langmuir binding model) to determine the equilibrium dissociation constant (KD).
DNase I Footprinting Assay
Objective: To identify the specific DNA sequence protected by this compound binding.
Materials:
-
DNA probe containing the PU.1 binding site, end-labeled with 32P
-
This compound
-
DNase I
-
Binding buffer
-
Stop solution (containing EDTA)
-
Denaturing polyacrylamide gel
Procedure:
-
Incubate the 32P-labeled DNA probe with varying concentrations of this compound to allow for binding.
-
Add a limited amount of DNase I to the reaction mixtures to partially digest the DNA.
-
Stop the digestion reaction by adding the stop solution.
-
Purify the DNA fragments.
-
Denature the DNA fragments and separate them by size on a denaturing polyacrylamide gel.
-
Visualize the DNA fragments by autoradiography.
-
The region where this compound is bound will be protected from DNase I cleavage, resulting in a "footprint" (a gap in the ladder of DNA fragments) on the autoradiogram.
Chromatin Immunoprecipitation (ChIP) Assay
Objective: To determine if this compound disrupts the in vivo binding of PU.1 to its target gene promoters in AML cells.
Materials:
-
AML cells (e.g., PU.1 URE–/–)
-
This compound
-
Formaldehyde for cross-linking
-
Lysis buffers
-
Sonicator
-
Anti-PU.1 antibody
-
Protein A/G magnetic beads
-
Wash buffers
-
Elution buffer
-
Proteinase K
-
Reagents for qPCR
Procedure:
-
Treat AML cells with this compound or vehicle control.
-
Cross-link protein-DNA complexes with formaldehyde.
-
Lyse the cells and shear the chromatin into fragments of 200-500 bp using sonication.
-
Immunoprecipitate the PU.1-DNA complexes using an anti-PU.1 antibody coupled to protein A/G magnetic beads.
-
Wash the beads to remove non-specific binding.
-
Elute the protein-DNA complexes from the beads and reverse the cross-links.
-
Purify the DNA.
-
Quantify the amount of specific target DNA (e.g., promoters of PU.1 target genes like E2f1, Junb, and Csf1r) using quantitative PCR (qPCR).
In Vivo AML Xenograft Model
Objective: To evaluate the in vivo efficacy of this compound in a murine AML model.
Materials:
-
Immunodeficient mice (e.g., NSG mice)
-
PU.1 URE–/– AML cells
-
This compound
-
Sublethal irradiation source
-
Calipers for tumor measurement (if applicable)
-
Equipment for retro-orbital or tail vein injections
Procedure:
-
Sublethally irradiate the recipient mice to facilitate engraftment of the AML cells.
-
Inject a defined number of PU.1 URE–/– AML cells (e.g., 2 x 105 cells per mouse) via retro-orbital or tail vein injection.
-
Allow the leukemia to establish for a defined period.
-
Administer this compound (e.g., 17 mg/kg) or vehicle control via intraperitoneal (i.p.) injection according to the specified dosing schedule (e.g., three times per week for three weeks).
-
Monitor the mice for signs of disease progression and record survival data.
-
At the end of the study, sacrifice the mice and harvest organs (spleen, liver, bone marrow) to assess tumor burden.
In Vivo Melanoma Model
Objective: To assess the anti-tumor activity of this compound in a syngeneic mouse melanoma model.
Materials:
-
C57BL/6 mice
-
B16-OVA melanoma cells
-
This compound
-
Calipers for tumor measurement
-
Equipment for subcutaneous injections
Procedure:
-
Inject B16-OVA melanoma cells subcutaneously into the flank of C57BL/6 mice.
-
Allow the tumors to reach a palpable size (e.g., 50-100 mm3).
-
Administer this compound (e.g., 17 mg/kg) or vehicle control via intraperitoneal (i.p.) injection according to the specified dosing schedule (e.g., every two days).
-
Measure tumor volume regularly using calipers.
-
At the end of the study, tumors can be excised for further analysis, such as flow cytometry of tumor-infiltrating lymphocytes.
Flow Cytometry for Tumor-Infiltrating Lymphocytes
Objective: To analyze the composition of immune cells within the tumor microenvironment following this compound treatment.
Materials:
-
Tumor tissue from the in vivo melanoma model
-
Collagenase and DNase for tissue digestion
-
Fluorescently labeled antibodies against immune cell markers (e.g., CD45, CD3, CD4, CD8, NK1.1)
-
Flow cytometer
Procedure:
-
Excise tumors from treated and control mice.
-
Mechanically and enzymatically dissociate the tumors to obtain a single-cell suspension.
-
Stain the cells with a cocktail of fluorescently labeled antibodies targeting various immune cell populations.
-
Acquire data on a flow cytometer.
-
Analyze the data to quantify the percentages and absolute numbers of different immune cell subsets (e.g., CD4+ T cells, CD8+ T cells, NK cells) within the tumor.
Conclusion
This compound represents a promising therapeutic candidate with a well-defined mechanism of action as a PU.1 inhibitor. Preclinical data have demonstrated its efficacy in both AML and melanoma models, highlighting its potential as a novel anti-cancer agent. The detailed experimental protocols provided in this guide should facilitate further research and development of this compound and other PU.1-targeting compounds. Future studies should focus on comprehensive pharmacokinetic and toxicology assessments to support the transition of this compound into clinical trials.
References
The Selective Inhibition of PU.1 by DB2313: A Technical Overview for Drug Development Professionals
An in-depth guide to the mechanism, selectivity, and experimental validation of DB2313 as a potent and selective inhibitor of the transcription factor PU.1.
This technical document provides a comprehensive analysis of this compound, a small-molecule inhibitor of the E26 transformation-specific (ETS) transcription factor PU.1 (also known as SPI1). PU.1 is a critical regulator of myeloid and B-lymphoid cell development and is frequently dysregulated in various hematologic malignancies, most notably acute myeloid leukemia (AML). This compound has emerged as a promising therapeutic agent due to its selective inhibition of PU.1, leading to anti-leukemic effects. This guide is intended for researchers, scientists, and drug development professionals interested in the preclinical data and experimental methodologies supporting the development of this compound.
Core Mechanism of Action: Allosteric Inhibition of DNA Binding
This compound is a heterocyclic diamidine that operates through a sophisticated, allosteric mechanism to inhibit PU.1 function. Unlike competitive inhibitors that directly target the protein's active site, this compound binds to the minor groove of AT-rich DNA sequences that flank the core 5′-GGAA-3′ PU.1 binding motif.[1][2][3] This binding induces a conformational change in the DNA, which in turn prevents PU.1 from successfully docking to its target promoter and enhancer regions.[3][4] This disruption of the PU.1-DNA interaction leads to the downregulation of canonical PU.1 target genes, ultimately inhibiting cell growth and inducing apoptosis in PU.1-dependent cancer cells.
Quantitative Analysis of this compound Activity
The potency and in-vitro efficacy of this compound have been characterized across various assays and cell lines. The following tables summarize the key quantitative data available for this compound.
| Parameter | Value | Cell Line/System | Reference |
| IC50 (PU.1-dependent reporter gene transactivation) | 5 µM | Not specified | |
| IC50 (Growth inhibition) | 7.1 µM | Murine PU.1 URE-/- AML cells | |
| Concentration for in-vitro colony formation assays | 330 nM | Wild-type Lin-Sca1+c-Kit+ (LSK) cells | |
| Concentration for ChIP-seq in THP-1 cells | 3 µM | THP-1 cells |
| In Vivo Study Parameter | Value | Model | Reference |
| Dosage and Administration | 17 mg/kg; intraperitoneally; three times per week for 3 weeks | Mouse model of leukemia |
Selectivity Profile of this compound
A critical aspect of any therapeutic inhibitor is its selectivity. This compound has demonstrated a remarkable selectivity for PU.1, even within the highly conserved ETS family of transcription factors.
| Experiment | Observation | Conclusion | Reference |
| Surface Plasmon Resonance (SPR) | No binding of this compound to an ETS1-specific DNA site (5′-GCCGGAAGTG-3′) was observed, even at concentrations as high as 100 nM. | This compound exhibits high selectivity for the PU.1 DNA binding motif over that of ETS1. | |
| Gene Set Enrichment Analysis (GSEA) | Enrichment of genes regulated by other ETS family members (ETS1, GABPA, SPI-B, FLI-1) was significantly lower than for PU.1 regulated genes following this compound treatment. | This compound preferentially inhibits PU.1 binding and downstream signaling with minimal off-target effects on other ETS family members. |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of these findings. The following sections outline the key experimental protocols used to characterize the selectivity and efficacy of this compound.
Surface Plasmon Resonance (SPR) for Binding Affinity and Selectivity
This technique was employed to quantitatively measure the binding affinity of this compound to its target DNA sequence and to assess its selectivity against other transcription factor binding sites.
-
Immobilization of DNA: A 5'-biotinylated double-stranded DNA oligo containing the λB motif (a known PU.1 binding site) was immobilized on a streptavidin-functionalized sensor chip.
-
Analyte Injection: Varying concentrations of this compound were flowed over the chip surface.
-
Data Acquisition: The change in the SPR signal (measured in response units, RU) was recorded in real-time to monitor the binding of this compound to the DNA.
-
Affinity Determination: The equilibrium binding affinity (KD) was determined by plotting the steady-state RU values against the concentration of this compound.
-
Selectivity Assessment: To determine selectivity, the same experiment was performed using a DNA oligo containing the binding site for a different ETS family member, ETS1. The lack of a significant SPR signal for the ETS1 site, even at high this compound concentrations, confirmed the inhibitor's selectivity.
Chromatin Immunoprecipitation followed by Sequencing (ChIP-seq)
ChIP-seq was utilized to confirm that this compound disrupts the interaction of PU.1 with its target gene promoters in a cellular context.
-
Cell Treatment: Human AML (THP-1) cells were treated with either this compound (3 µM) or a DMSO vehicle control for 72 hours.
-
Cross-linking: Proteins were cross-linked to DNA using formaldehyde.
-
Chromatin Shearing: The chromatin was sheared into smaller fragments using sonication.
-
Immunoprecipitation: An antibody specific to PU.1 was used to immunoprecipitate the protein-DNA complexes.
-
DNA Purification: The cross-links were reversed, and the DNA was purified.
-
Sequencing and Analysis: The purified DNA was sequenced, and the reads were mapped to the human genome. A significant reduction in PU.1 binding at its known target sites in this compound-treated cells compared to control cells demonstrated the inhibitor's efficacy.
Reporter Gene Assay
This assay was used to measure the functional consequence of PU.1 inhibition by this compound on gene transcription.
-
Cell Transfection: Cells were co-transfected with a reporter plasmid containing a luciferase or fluorescent protein gene under the control of a PU.1-dependent promoter and a plasmid expressing PU.1.
-
Inhibitor Treatment: The transfected cells were treated with varying concentrations of this compound.
-
Reporter Signal Measurement: After a defined incubation period, the expression of the reporter gene was quantified by measuring luminescence or fluorescence.
-
IC50 Determination: The concentration of this compound that resulted in a 50% reduction in the reporter signal (IC50) was calculated to be 5 µM.
Signaling Pathways and Logical Relationships
The following diagrams, generated using the DOT language, illustrate the key pathways and logical flows associated with this compound's mechanism of action.
Caption: Mechanism of this compound Action.
Caption: Workflow for Determining this compound Selectivity.
Caption: Logical Flow of PU.1 Inhibition by this compound.
Conclusion
This compound represents a significant advancement in the targeted inhibition of transcription factors, a class of proteins historically considered challenging to drug. Its unique allosteric mechanism of action, coupled with its high selectivity for PU.1, provides a strong rationale for its continued development as a therapeutic agent for AML and potentially other malignancies driven by PU.1 dysregulation. The data and protocols summarized in this document offer a solid foundation for further research and development efforts in this promising area of oncology. The minimal and reversible impact on normal hematopoiesis further underscores the potential of pharmacological PU.1 inhibition as a viable therapeutic strategy.
References
- 1. Inhibition of the Transcription Factor PU.1 Suppresses Tumor Growth in Mice by Promoting the Recruitment of Cytotoxic Lymphocytes Through the CXCL9-CXCR3 Axis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Pharmacological inhibition of the transcription factor PU.1 in leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. JCI - Pharmacological inhibition of the transcription factor PU.1 in leukemia [jci.org]
DB2313: A Novel PU.1 Inhibitor for Advancing Cancer Immunology Research
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The transcription factor PU.1, a critical regulator of myeloid and lymphoid cell development, has emerged as a promising target in cancer immunotherapy. Its inhibition presents a novel strategy to modulate the tumor microenvironment and enhance anti-tumor immunity. The small molecule DB2313 is a potent and selective inhibitor of PU.1, demonstrating significant therapeutic potential in preclinical cancer models. This technical guide provides a comprehensive overview of this compound, its mechanism of action, and its application as a research tool in cancer immunology. We present key quantitative data, detailed experimental protocols, and visual representations of its biological activity to facilitate its use in the laboratory.
Quantitative Data Summary
The following tables summarize the key in vitro and in vivo parameters of this compound, providing a quick reference for its potency and activity in various experimental settings.
| Parameter | Value | Context | Reference |
| IC50 (PU.1 Inhibition) | 5 µM | Inhibition of PU.1-dependent reporter gene transactivation. | [1] |
| IC50 (AML Cell Growth) | 7.1 µM | Inhibition of proliferation in PU.1 URE–/– acute myeloid leukemia (AML) cells. | [1] |
| In Vivo Dosage (Mouse Models) | 17 mg/kg | Intraperitoneal (i.p.) injection, administered every two days or three times per week. | [1][2] |
| Tumor Growth Suppression (B16-OVA Melanoma) | ~75% | In vivo treatment with this compound at 17 mg/kg. | [2] |
| Tumor Growth Suppression (4T1 Breast Cancer) | ~50% | In vivo treatment with this compound at 17 mg/kg. | |
| Increase in Apoptotic AML Cells | 3.5-fold | In murine PU.1 URE–/– AML cells treated with this compound. | |
| Increase in CXCL9 mRNA in TAMs | 2.1-fold | In tumor-associated macrophages (TAMs) from this compound-treated tumors compared to vehicle. |
Core Mechanism of Action: Remodeling the Tumor Microenvironment
This compound exerts its anti-tumor effects primarily by targeting tumor-associated macrophages (TAMs) and reprogramming their function within the tumor microenvironment. By inhibiting the transcription factor PU.1 in TAMs, this compound upregulates the expression of the chemokine CXCL9. This, in turn, promotes the recruitment of cytotoxic lymphocytes, including CD8+ T cells and Natural Killer (NK) cells, which express the CXCL9 receptor, CXCR3. The increased infiltration of these effector immune cells into the tumor leads to enhanced tumor cell killing and suppression of tumor growth.
Experimental Protocols
The following are detailed methodologies for key experiments utilizing this compound in cancer immunology research.
In Vivo Murine Tumor Model Studies
This protocol outlines the general procedure for evaluating the anti-tumor efficacy of this compound in a syngeneic mouse model, such as the B16-OVA melanoma or 4T1 breast cancer models.
Materials:
-
This compound (MedChemExpress or other supplier)
-
Vehicle solution (e.g., 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline)
-
Syngeneic tumor cells (e.g., B16-OVA, 4T1)
-
6-8 week old female C57BL/6 or BALB/c mice
-
Sterile PBS
-
Syringes and needles
-
Calipers for tumor measurement
Procedure:
-
Tumor Cell Implantation:
-
Harvest and wash tumor cells, resuspending them in sterile PBS at a concentration of 5 x 105 cells/mL.
-
Subcutaneously inject 100 µL of the cell suspension (5 x 104 cells) into the flank of each mouse.
-
-
Tumor Growth Monitoring:
-
Allow tumors to establish and grow to a palpable size (approximately 50-60 mm3).
-
Measure tumor dimensions every 2-3 days using calipers and calculate tumor volume using the formula: (width2 x length) / 2.
-
-
This compound Administration:
-
Prepare a stock solution of this compound in the vehicle solution.
-
Administer this compound via intraperitoneal (i.p.) injection at a dose of 17 mg/kg every two days. The control group should receive an equivalent volume of the vehicle solution.
-
-
Endpoint and Tissue Collection:
-
Continue treatment for the duration of the study (e.g., 12 days).
-
At the study endpoint, euthanize mice and excise tumors for further analysis (e.g., analysis of tumor-infiltrating lymphocytes).
-
Analysis of Tumor-Infiltrating Lymphocytes (TILs)
This protocol describes the isolation and analysis of TILs from excised tumors to assess the immunological effects of this compound treatment.
Materials:
-
Excised tumors
-
RPMI-1640 medium
-
Collagenase D (1 mg/mL)
-
DNase I (100 µg/mL)
-
70 µm cell strainers
-
Ficoll-Paque PLUS
-
Fluorescently-conjugated antibodies for flow cytometry (e.g., anti-CD45, anti-CD3, anti-CD4, anti-CD8, anti-NK1.1)
-
Flow cytometer
Procedure:
-
Tumor Dissociation:
-
Mince the excised tumors into small pieces in a petri dish containing RPMI-1640.
-
Transfer the minced tissue to a tube containing RPMI-1640 with Collagenase D and DNase I.
-
Incubate at 37°C for 30-60 minutes with gentle agitation.
-
-
Single-Cell Suspension Preparation:
-
Pass the digested tissue through a 70 µm cell strainer to obtain a single-cell suspension.
-
Wash the cells with RPMI-1640.
-
-
Lymphocyte Isolation:
-
Layer the cell suspension over Ficoll-Paque PLUS and centrifuge to separate lymphocytes.
-
Carefully collect the lymphocyte layer.
-
-
Flow Cytometry Staining and Analysis:
-
Wash and resuspend the isolated lymphocytes in FACS buffer.
-
Stain the cells with a cocktail of fluorescently-conjugated antibodies against immune cell markers.
-
Analyze the stained cells using a flow cytometer to quantify the populations of different immune cell subsets.
-
Macrophage Depletion and Chemokine Neutralization Studies
To confirm the mechanism of action of this compound, experiments involving macrophage depletion or neutralization of the CXCL9-CXCR3 axis can be performed.
Macrophage Depletion:
-
Administer clodronate-containing liposomes via i.p. or intravenous (i.v.) injection prior to and during this compound treatment to deplete macrophages. The anti-tumor effects of this compound are expected to be abolished in macrophage-depleted mice.
CXCL9/CXCR3 Neutralization:
-
Administer neutralizing antibodies against CXCL9 or CXCR3 to this compound-treated mice. This will block the recruitment of cytotoxic lymphocytes and is expected to abrogate the anti-tumor efficacy of this compound.
Conclusion
This compound is a valuable research tool for investigating the role of PU.1 in cancer immunology. Its ability to modulate the tumor microenvironment and enhance anti-tumor immunity makes it a promising candidate for further preclinical and translational studies. The data and protocols presented in this guide are intended to provide a solid foundation for researchers to explore the full potential of this compound in the development of novel cancer immunotherapies.
References
Methodological & Application
Application Notes and Protocols for DB2313 In Vivo Studies in Mouse Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the in vivo administration of DB2313, a potent inhibitor of the transcription factor PU.1, in various mouse models. The following protocols and data have been compiled from preclinical studies to guide researchers in designing and executing their own experiments.
Quantitative Data Summary
The following tables summarize the key quantitative data from in vivo studies of this compound in mouse models.
Table 1: In Vivo Efficacy of this compound in an Acute Myeloid Leukemia (AML) Mouse Model
| Parameter | Vehicle Control | This compound Treated | Reference |
| Mouse Strain | NSG | NSG | [1][2] |
| Tumor Model | PU.1 URE–/– AML cells | PU.1 URE–/– AML cells | [1][2] |
| Dosage | N/A | 17 mg/kg | [1] |
| Administration | Intraperitoneal (i.p.) | Intraperitoneal (i.p.) | |
| Dosing Schedule | Three times per week for 3 weeks | Three times per week for 3 weeks | |
| Mean Spleen Weight | 410 mg | 243 mg | |
| Mean Liver Weight | 2,347 mg | 1,548 mg | |
| Mean AML Cell Engraftment in Bone Marrow | 55% | 33% | |
| Outcome | N/A | Decreased tumor burden and increased survival |
Table 2: In Vivo Efficacy of this compound in Solid Tumor Mouse Models
| Parameter | B16-OVA Melanoma Model | 4T1 Breast Tumor Model | Reference |
| Dosage | 17 mg/kg | 17 mg/kg | |
| Administration | Intraperitoneal (i.p.) | Intraperitoneal (i.p.) | |
| Dosing Schedule | Every two days | Every two days | |
| Tumor Growth Suppression | ~75% | ~50% | |
| Mechanism of Action | Enhanced tumor recruitment of CD4+ T helper 1 (Th1) and cytotoxic T/natural killer (NK) cells by targeting TAMs. | Not specified |
Experimental Protocols
Preparation of this compound Formulation for In Vivo Administration
This protocol describes the preparation of a this compound solution for intraperitoneal injection in mice.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
PEG300
-
Tween-80
-
Saline (0.9% NaCl)
-
Sterile, pyrogen-free vials and syringes
Procedure:
-
Prepare the vehicle solution by mixing the solvents in the following volumetric ratios:
-
10% DMSO
-
40% PEG300
-
5% Tween-80
-
45% Saline
-
-
To prepare the working solution, add the appropriate amount of this compound to the vehicle to achieve the desired final concentration (e.g., for a 17 mg/kg dose in a 20g mouse with an injection volume of 100 µL, the concentration would be 3.4 mg/mL).
-
Ensure the this compound is completely dissolved. If precipitation or phase separation occurs, gentle heating and/or sonication can be used to aid dissolution.
-
It is recommended to prepare the working solution freshly on the same day of use.
In Vivo Administration of this compound in an AML Mouse Model
This protocol is based on studies using NSG mice transplanted with PU.1 URE–/– AML cells.
Animal Model:
-
NOD.Cg-Prkdcscid Il2rgtm1Wjl/SzJ (NSG) mice
Procedure:
-
Sublethally irradiate NSG mice (e.g., 2.0 Gy).
-
Inject the PU.1 URE–/– AML cells intravenously (e.g., via retro-orbital or tail vein injection).
-
Allow for engraftment of the AML cells.
-
Initiate treatment with this compound.
-
Administer this compound via intraperitoneal (i.p.) injection at a dose of 17 mg/kg.
-
The dosing schedule is three times per week for a duration of 3 weeks.
-
Monitor mice for tumor burden (e.g., spleen and liver size, chimerism in bone marrow) and survival.
In Vivo Administration of this compound in Solid Tumor Mouse Models
This protocol is based on studies using B16-OVA melanoma and 4T1 breast tumor models.
Animal Models:
-
C57BL/6 mice for B16-OVA melanoma model
-
BALB/c mice for 4T1 breast tumor model
Procedure:
-
Inoculate mice with tumor cells (e.g., subcutaneously).
-
Allow tumors to become palpable (typically 4-5 days post-inoculation).
-
Initiate treatment with this compound.
-
Administer this compound via intraperitoneal (i.p.) injection at a dose of 17 mg/kg.
-
The dosing schedule is every two days.
-
Monitor tumor volume and overall health of the mice.
Visualizations
This compound Mechanism of Action in Solid Tumors
The following diagram illustrates the proposed signaling pathway affected by this compound in the tumor microenvironment.
Caption: this compound inhibits PU.1 in TAMs, increasing CXCL9 and recruiting cytotoxic lymphocytes.
Experimental Workflow for In Vivo Efficacy Study
The following diagram outlines a general experimental workflow for assessing the in vivo efficacy of this compound.
Caption: Workflow for in vivo this compound efficacy studies in mouse models.
References
Application Notes and Protocols for DB2313 Intraperitoneal Injection in Mice
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of DB2313, a potent inhibitor of the transcription factor PU.1, for in vivo studies in mice. The following sections detail its mechanism of action, experimental protocols for intraperitoneal injection, and key quantitative data from preclinical studies.
Mechanism of Action
This compound is a heterocyclic diamidine that acts as a potent inhibitor of the transcription factor PU.1.[1][2] It functions by binding to the minor groove of DNA at sequences flanking the PU.1 binding sites, thereby disrupting the interaction of PU.1 with the promoters of its target genes.[1][2][3] This inhibition has been shown to have significant anti-cancer effects. In acute myeloid leukemia (AML), this compound treatment leads to a downregulation of canonical PU.1 transcriptional targets, which inhibits cell growth, disrupts clonogenic capacity, and induces apoptosis. In the context of solid tumors such as melanoma, this compound reprograms tumor-associated macrophages (TAMs), enhancing the expression of the chemokine CXCL9. This promotes the recruitment of cytotoxic T lymphocytes and Natural Killer (NK) cells to the tumor microenvironment via the CXCL9-CXCR3 axis, leading to suppressed tumor growth.
Signaling Pathway of this compound in Solid Tumors
Caption: Signaling pathway of this compound in the tumor microenvironment.
Quantitative Data Summary
The following tables summarize key quantitative data from studies involving this compound.
Table 1: In Vitro Efficacy of this compound
| Parameter | Cell Line / Condition | Value | Reference |
|---|---|---|---|
| IC50 (PU.1 Inhibition) | PU.1-dependent reporter gene | 5 µM | |
| IC50 (Cell Growth) | Murine PU.1 URE–/– AML cells | 7.1 µM |
| Apoptosis Induction | Murine PU.1 URE–/– AML cells | 3.5-fold increase | |
Table 2: In Vivo Efficacy of this compound in Murine AML Model
| Animal Model | Treatment Protocol | Key Findings | Reference |
|---|---|---|---|
| NSG mice with PU.1 URE–/– AML cells | 17 mg/kg; i.p.; three times per week for 3 weeks | Decreased leukemia progression, increased survival | |
| Mean splenic weight: 243 mg (treated) vs. 410 mg (vehicle) | |||
| Mean liver weight: 1,548 mg (treated) vs. 2,347 mg (vehicle) |
| | | Mean bone marrow chimerism: 33% (treated) vs. 55% (vehicle) | |
Table 3: In Vivo Efficacy of this compound in Murine Solid Tumor Models
| Animal Model | Treatment Protocol | Key Findings | Reference |
|---|---|---|---|
| B16-OVA melanoma | 17 mg/kg; i.p.; every two days | ~75% suppression of tumor growth |
| 4T1 breast cancer | 17 mg/kg; i.p.; every two days | ~50% suppression of tumor growth | |
Experimental Protocols
Preparation of this compound for Intraperitoneal Injection
This protocol describes the preparation of a this compound solution suitable for intraperitoneal administration in mice.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
Polyethylene glycol 300 (PEG300)
-
Tween-80
-
Saline (sterile, 0.9% NaCl)
-
Sterile microcentrifuge tubes and syringes
Procedure:
-
Prepare Stock Solution: Prepare a 33.3 mg/mL stock solution of this compound in DMSO.
-
Prepare Working Solution (Example for 1 mL): a. In a sterile tube, add 100 µL of the this compound stock solution (33.3 mg/mL in DMSO). b. Add 400 µL of PEG300 and mix thoroughly. c. Add 50 µL of Tween-80 and mix until the solution is homogeneous. d. Add 450 µL of saline to bring the final volume to 1 mL. e. The final concentration of this working solution will be 3.33 mg/mL.
-
Storage: The stock solution should be stored at -80°C for up to 6 months. The working solution should be prepared fresh before each use.
Intraperitoneal Injection Protocol for Mice
This protocol provides a standardized method for administering this compound via intraperitoneal injection.
Caption: Workflow for intraperitoneal injection of this compound in mice.
Materials:
-
Prepared this compound working solution
-
Appropriately sized sterile syringes (e.g., 1 mL)
-
Sterile needles (25-27 gauge is recommended for mice)
-
70% alcohol wipes
-
Sharps container
Procedure:
-
Dose Calculation: Calculate the required injection volume based on the mouse's body weight and the desired dosage (e.g., 17 mg/kg). The maximum recommended injection volume for a mouse is <10 mL/kg.
-
Restraint: Gently but firmly restrain the mouse using an appropriate technique, such as the scruff hold.
-
Positioning: Turn the restrained mouse to a supine position (dorsal recumbency) and tilt the head slightly downwards. This helps to move the abdominal organs away from the injection site.
-
Site Identification: The preferred injection site is the lower right quadrant of the abdomen. This location helps to avoid puncturing the cecum (typically on the left side), urinary bladder, or other vital organs.
-
Injection: a. Disinfect the injection site with an alcohol wipe. b. Insert the needle, with the bevel facing up, at a 30-45 degree angle to the abdominal wall. c. Gently aspirate by pulling back the plunger to ensure the needle has not entered a blood vessel or organ. If blood or any fluid enters the syringe, withdraw the needle and reinject at a different site with a fresh needle and syringe. d. If aspiration is clear, smoothly depress the plunger to administer the this compound solution. e. Withdraw the needle and immediately place the syringe and needle into a sharps container without recapping.
-
Post-Injection Monitoring: Return the mouse to its cage and monitor for any immediate adverse effects, such as bleeding at the injection site or signs of distress. Potential complications include peritonitis, laceration of abdominal organs, or injection into the gastrointestinal tract.
References
Application Notes and Protocols for DB2313 in In Vitro Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
DB2313 is a potent and specific small molecule inhibitor of the transcription factor PU.1 (Spi-1).[1][2] PU.1 is a master regulator of myeloid and B-lymphoid cell development and is implicated in the pathogenesis of various malignancies, particularly Acute Myeloid Leukemia (AML).[3][4] this compound exerts its inhibitory effect by binding to the minor groove of DNA at PU.1 binding sites, thereby allosterically preventing PU.1 from binding to its target gene promoters.[5] This leads to the downregulation of PU.1 target genes, resulting in decreased cell growth, induction of apoptosis in cancer cells, and modulation of the tumor microenvironment. These application notes provide detailed protocols for utilizing this compound in various in vitro cell culture experiments.
Quantitative Data Summary
The following table summarizes the key quantitative parameters of this compound activity in various in vitro models.
| Parameter | Cell Line/System | Value | Reference(s) |
| IC50 (PU.1-dependent reporter gene transactivation) | - | 5 µM | |
| IC50 (Growth Inhibition) | PU.1 URE–/– AML cells | 7.1 µM | |
| MOLM13 (AML) | ~2-5 µM | ||
| Kasumi-1 (AML) | ~2-5 µM | ||
| Apoptosis Induction | PU.1 URE–/– AML cells | 3.5-fold increase | |
| In Vivo Dosage | Mouse model of leukemia | 17 mg/kg (i.p.) |
Signaling Pathway
This compound inhibits the transcription factor PU.1, which plays a crucial role in the development of various hematopoietic lineages. In cancer, particularly AML, inhibition of PU.1 by this compound disrupts the transcription of genes essential for leukemic cell survival and proliferation, such as E2f1, Junb, and Csf1r. This ultimately leads to cell cycle arrest and apoptosis. Furthermore, in the context of the tumor microenvironment, this compound-mediated PU.1 inhibition in tumor-associated macrophages (TAMs) has been shown to upregulate the expression of the chemokine CXCL9. CXCL9 then acts on the CXCR3 receptor on cytotoxic T lymphocytes and NK cells, promoting their recruitment to the tumor site and enhancing anti-tumor immunity. There is also evidence suggesting a link between PU.1 and the BTK/Akt/mTOR pathway in glioma, indicating that this compound may have broader effects on cancer cell signaling.
Experimental Protocols
Cell Viability Assay (MTT/XTT Assay)
This protocol is designed to determine the cytotoxic effects of this compound on cancer cell lines.
Materials:
-
Cancer cell line of interest
-
This compound (stock solution in DMSO)
-
Complete cell culture medium
-
96-well plates
-
MTT or XTT reagent
-
Solubilization solution (for MTT)
-
Plate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. The optimal seeding density should be determined for each cell line to ensure logarithmic growth throughout the experiment.
-
Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator.
-
-
This compound Treatment:
-
Prepare serial dilutions of this compound in complete medium. A suggested concentration range is 0.1 µM to 50 µM. Include a vehicle control (DMSO) at the same final concentration as the highest this compound treatment.
-
Carefully remove the medium from the wells and add 100 µL of the this compound dilutions or vehicle control.
-
Incubate for 24, 48, or 72 hours. A time-course experiment is recommended to determine the optimal treatment duration.
-
-
MTT/XTT Assay:
-
Add 10 µL of MTT solution (5 mg/mL in PBS) or 50 µL of XTT solution to each well.
-
Incubate for 2-4 hours at 37°C.
-
If using MTT, add 100 µL of solubilization solution to each well and incubate overnight at 37°C to dissolve the formazan crystals.
-
If using XTT, the color change can be measured directly.
-
-
Data Analysis:
-
Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 450 nm for XTT) using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot the percentage of viability against the log of the this compound concentration and determine the IC50 value using non-linear regression analysis.
-
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This protocol uses flow cytometry to quantify apoptosis induced by this compound.
Materials:
-
Cancer cell line of interest
-
This compound
-
6-well plates
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
1X Binding Buffer
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvesting.
-
Treat cells with this compound at concentrations around the predetermined IC50 value for 24-48 hours. Include a vehicle control.
-
-
Cell Harvesting and Staining:
-
Harvest both adherent and floating cells. For adherent cells, use a gentle cell scraper or enzyme-free dissociation solution to minimize membrane damage.
-
Wash the cells twice with ice-cold PBS.
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to each tube.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube before analysis.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer.
-
Use unstained and single-stained controls to set up compensation and gates.
-
Gating Strategy:
-
Gate on the cell population of interest based on forward scatter (FSC) and side scatter (SSC) to exclude debris.
-
From the gated population, create a dot plot of Annexin V-FITC (x-axis) vs. PI (y-axis).
-
Establish four quadrants:
-
Lower-left (Annexin V-/PI-): Live cells
-
Lower-right (Annexin V+/PI-): Early apoptotic cells
-
Upper-right (Annexin V+/PI+): Late apoptotic/necrotic cells
-
Upper-left (Annexin V-/PI+): Necrotic cells (less common)
-
-
-
Quantify the percentage of cells in each quadrant.
-
Western Blot Analysis
This protocol is for detecting changes in the expression of PU.1 and its downstream target proteins following this compound treatment.
Materials:
-
Cancer cell lines
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibodies (see table below)
-
HRP-conjugated secondary antibody
-
ECL detection reagent
-
Imaging system
Recommended Primary Antibody Dilutions:
| Target Protein | Recommended Dilution | Reference(s) |
| PU.1 | 1:1000 | |
| E2F1 | 1:1000 | |
| JunB | 1:1000 - 1:2000 | |
| CSF1R | 1:1000 | |
| Loading Control (e.g., GAPDH, β-actin) | Manufacturer's recommendation |
Procedure:
-
Cell Lysis and Protein Quantification:
-
Treat cells with this compound as described in previous protocols.
-
Lyse cells in RIPA buffer and quantify protein concentration using a BCA assay.
-
-
SDS-PAGE and Protein Transfer:
-
Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.
-
Separate proteins on an SDS-PAGE gel.
-
Transfer proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (at the recommended dilution) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Apply ECL detection reagent and visualize the protein bands using an imaging system.
-
Quantify band intensities and normalize to the loading control.
-
Cell Cycle Analysis
This protocol uses propidium iodide staining and flow cytometry to analyze the effect of this compound on cell cycle distribution.
Materials:
-
Cancer cell line of interest
-
This compound
-
6-well plates
-
Ice-cold 70% ethanol
-
PI/RNase staining buffer
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment:
-
Seed and treat cells with this compound as described for the apoptosis assay.
-
-
Cell Fixation:
-
Harvest cells and wash with PBS.
-
Fix the cells by dropwise addition of ice-cold 70% ethanol while vortexing gently.
-
Incubate at -20°C for at least 2 hours.
-
-
Staining:
-
Centrifuge the fixed cells and wash with PBS to remove the ethanol.
-
Resuspend the cell pellet in PI/RNase staining buffer.
-
Incubate for 30 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer using a linear scale for the PI channel.
-
Generate a histogram of DNA content.
-
Use cell cycle analysis software to quantify the percentage of cells in G0/G1, S, and G2/M phases. Inhibition of PU.1 may lead to cell cycle arrest, which would be observed as an accumulation of cells in a specific phase of the cell cycle.
-
References
- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Pharmacological inhibition of the transcription factor PU.1 in leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Transcriptional Regulation of the Lineage-Determining Gene PU.1 in Normal and Malignant Hematopoiesis: Current Understanding and Therapeutic Perspective [imrpress.com]
- 5. bosterbio.com [bosterbio.com]
Application Notes and Protocols for DB2313 Treatment of AML Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
DB2313 is a novel small-molecule inhibitor targeting the transcription factor PU.1, a critical regulator of hematopoietic differentiation.[1][2] In Acute Myeloid Leukemia (AML), dysregulation of PU.1 activity is a frequent occurrence, making it a promising therapeutic target.[2] this compound acts by binding to the DNA minor groove at PU.1 binding sites, thereby allosterically inhibiting the interaction of PU.1 with its target gene promoters.[2][3] This disruption of PU.1 function leads to the induction of apoptosis and a reduction in cell proliferation and clonogenicity in AML cells, demonstrating its potential as an anti-leukemic agent.
Mechanism of Action
This compound is a heterocyclic diamidine that selectively binds to AT-rich sequences in the DNA minor groove, which are characteristic of PU.1 binding motifs. This binding event prevents PU.1 from engaging with the DNA, leading to the downregulation of its transcriptional targets. Key downstream effects of PU.1 inhibition by this compound in AML cells include the decreased expression of genes such as CSF1R, JUNB, and MYC. This ultimately results in cell cycle arrest, induction of apoptosis, and leukemic differentiation.
Quantitative Data Summary
The following table summarizes the reported in vitro efficacy of this compound in various AML cell line models.
| Cell Line/Model | Assay | Parameter | Value | Reference |
| PU.1 URE-/- murine AML cells | Reporter Gene Transactivation | IC50 | 5 µM | |
| PU.1 URE-/- murine AML cells | Cell Growth | IC50 | 7.1 µM | |
| PU.1 URE-/- murine AML cells | Apoptosis Assay | Fold Increase in Apoptotic Cells | 3.5-fold | |
| Primary human AML cells | Colony Formation Assay | - | Significant decrease | |
| Primary human AML cells | Viable Cell Count | - | Significant decrease | |
| Primary human AML cells | Apoptosis Assay | - | Significant increase | |
| THP-1 (human AML) | RNA-seq | Gene Expression | Downregulation of MYC targets | |
| MV-4-11 (human AML) | RT-qPCR | Gene Expression | Downregulation of MYC | |
| MOLM-13 (human AML) | RT-qPCR | Gene Expression | Downregulation of MYC |
Experimental Protocols
Note: The following protocols are generalized based on published research. Optimal conditions, including concentrations and incubation times, may need to be determined empirically for specific AML cell lines and experimental setups.
Protocol 1: In Vitro Cell Viability Assay (MTT/XTT Assay)
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound in AML cell lines.
Materials:
-
AML cell lines (e.g., THP-1, MOLM-13, MV-4-11)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
-
This compound (stock solution in DMSO)
-
96-well cell culture plates
-
MTT or XTT reagent
-
Solubilization buffer (for MTT assay)
-
Plate reader
Procedure:
-
Cell Seeding: Seed AML cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. The final concentrations should typically range from 0.1 µM to 50 µM. Add 100 µL of the diluted compound to the respective wells. Include a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 incubator.
-
MTT/XTT Assay:
-
For MTT: Add 20 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 4 hours. Add 100 µL of solubilization buffer and incubate overnight.
-
For XTT: Prepare the XTT working solution according to the manufacturer's instructions. Add 50 µL of the working solution to each well and incubate for 2-4 hours.
-
-
Data Acquisition: Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 450 nm for XTT) using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the this compound concentration and determine the IC50 value using non-linear regression analysis.
Protocol 2: Apoptosis Assay (Annexin V/Propidium Iodide Staining)
Objective: To quantify the induction of apoptosis in AML cells following treatment with this compound.
Materials:
-
AML cell lines
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
6-well cell culture plates
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed AML cells in 6-well plates at a density of 0.5-1 x 10^6 cells per well in 2 mL of complete culture medium. Treat the cells with this compound at a concentration known to induce a biological effect (e.g., 1-2 times the IC50) and a vehicle control (DMSO) for 48 hours.
-
Cell Harvesting: Harvest the cells by centrifugation at 300 x g for 5 minutes.
-
Washing: Wash the cells twice with cold PBS.
-
Staining: Resuspend the cell pellet in 100 µL of 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Sample Preparation for Flow Cytometry: Add 400 µL of 1X Binding Buffer to each tube.
-
Data Acquisition: Analyze the samples on a flow cytometer within 1 hour of staining.
-
Data Analysis: Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, and necrotic) using appropriate flow cytometry analysis software.
Signaling Pathway and Experimental Workflow Diagrams
Caption: Mechanism of action of this compound in AML cells.
Caption: Workflow for determining the IC50 of this compound.
References
Application Notes and Protocols for Flow Cytometry Analysis of Cells Treated with DB2313
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing flow cytometry to analyze the cellular effects of DB2313, a potent inhibitor of the transcription factor PU.1. The protocols detailed below are intended for researchers in oncology, immunology, and drug development investigating the therapeutic potential of targeting PU.1.
Introduction to this compound
This compound is a small molecule that acts as a potent inhibitor of the transcription factor PU.1.[1][2] PU.1 is a critical regulator of gene expression in hematopoietic cells and is frequently dysregulated in various hematological malignancies, particularly acute myeloid leukemia (AML).[3] The mechanism of action of this compound involves its binding to the minor groove of DNA at AT-rich sequences flanking the PU.1 binding motif. This allosterically inhibits the binding of PU.1 to the major groove of its target gene promoters, leading to the downregulation of PU.1-dependent gene expression.[3]
Studies have demonstrated that this compound exhibits significant anti-cancer properties, primarily by inducing apoptosis and inhibiting cell proliferation in cancer cells, with a notable effect on AML cells.[1] Furthermore, this compound has been shown to modulate the tumor microenvironment by reprogramming tumor-associated macrophages (TAMs), thereby promoting an anti-tumor immune response.
Key Cellular Effects of this compound Amenable to Flow Cytometry Analysis
Flow cytometry is an indispensable tool for elucidating the cellular responses to this compound treatment. The primary applications include:
-
Apoptosis Induction: Quantifying the percentage of apoptotic and necrotic cells.
-
Cell Cycle Arrest: Analyzing the distribution of cells in different phases of the cell cycle.
-
Cell Surface Marker Expression: Assessing changes in cell surface proteins, which can indicate cellular differentiation or changes in immune cell populations.
Data Presentation: Quantitative Effects of this compound
The following tables summarize the quantitative data on the effects of this compound from published studies.
Table 1: In Vitro Efficacy of this compound
| Parameter | Cell Line/Model | Value | Reference |
| IC50 (PU.1-dependent reporter gene transactivation) | - | 5 µM | |
| IC50 (Cell Growth) | Murine PU.1 URE-/- AML cells | 7.1 µM | |
| Apoptosis Induction | Murine PU.1 URE-/- AML cells | 3.5-fold increase |
Table 2: Effects of this compound on Clonogenicity and In Vivo Models
| Parameter | Model System | Effect | Reference |
| Clonogenicity | AML cells | Significant decrease in second and third rounds of plating; complete disruption in fourth and higher rounds. | |
| In Vivo Efficacy | Mouse model of leukemia | Decreased leukemia progression and increased survival (17 mg/kg; i.p.; three times per week for 3 weeks). | |
| Tumor Growth Suppression | B16-OVA melanoma and 4T1 breast tumor models | Significantly suppressed tumor growth. |
Signaling Pathway and Experimental Workflow Diagrams
Caption: Mechanism of action of this compound as a PU.1 inhibitor.
Caption: General experimental workflow for flow cytometry analysis.
Experimental Protocols
Protocol 1: Analysis of Apoptosis by Annexin V and Propidium Iodide (PI) Staining
This protocol is for the quantitative assessment of apoptosis in cells treated with this compound.
Materials:
-
Cells of interest (e.g., AML cell line)
-
This compound
-
Vehicle control (e.g., DMSO)
-
Phosphate-Buffered Saline (PBS), cold
-
Annexin V-FITC (or other fluorochrome) Apoptosis Detection Kit (containing Annexin V, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells at an appropriate density in a culture plate to ensure they are in the logarithmic growth phase at the time of treatment.
-
Treat cells with the desired concentrations of this compound and a vehicle control for the specified duration (e.g., 24, 48, 72 hours).
-
-
Cell Harvesting:
-
For suspension cells, gently collect the cells by centrifugation at 300 x g for 5 minutes.
-
For adherent cells, collect the culture medium (containing floating apoptotic cells) and then detach the adherent cells using a gentle cell scraper or trypsin-EDTA. Combine the detached cells with the cells from the medium and centrifuge.
-
-
Cell Washing:
-
Wash the cell pellet twice with cold PBS to remove any residual medium. Centrifuge at 300 x g for 5 minutes between washes.
-
-
Annexin V and PI Staining:
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
After incubation, add 400 µL of 1X Binding Buffer to each tube. Do not wash the cells after staining.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer within one hour of staining.
-
Use unstained cells, cells stained only with Annexin V-FITC, and cells stained only with PI to set up compensation and gates.
-
Acquire data for at least 10,000 events per sample.
-
Analyze the data to distinguish between:
-
Live cells (Annexin V-negative, PI-negative)
-
Early apoptotic cells (Annexin V-positive, PI-negative)
-
Late apoptotic/necrotic cells (Annexin V-positive, PI-positive)
-
Necrotic cells (Annexin V-negative, PI-positive)
-
-
Protocol 2: Analysis of Cell Cycle by Propidium Iodide (PI) Staining
This protocol is for determining the effect of this compound on cell cycle progression.
Materials:
-
Cells of interest
-
This compound
-
Vehicle control
-
PBS, cold
-
70% Ethanol, cold (-20°C)
-
Propidium Iodide (PI) staining solution (containing PI and RNase A)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment:
-
Follow step 1 as described in Protocol 1.
-
-
Cell Harvesting and Washing:
-
Harvest cells as described in Protocol 1.
-
Wash the cell pellet once with cold PBS.
-
-
Cell Fixation:
-
Resuspend the cell pellet in 500 µL of cold PBS.
-
While gently vortexing, add 4.5 mL of cold 70% ethanol dropwise to the cell suspension for fixation.
-
Incubate the cells at -20°C for at least 2 hours (or overnight).
-
-
PI Staining:
-
Centrifuge the fixed cells at 850 x g for 5 minutes to pellet.
-
Carefully decant the ethanol and wash the cell pellet with 5 mL of PBS.
-
Resuspend the cell pellet in 500 µL of PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer.
-
Use a singlet gate to exclude cell doublets and aggregates.
-
Acquire data for at least 20,000 events per sample.
-
Analyze the DNA content histogram to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
-
Protocol 3: Analysis of Cell Surface Marker Expression
This protocol is for analyzing changes in the expression of cell surface markers (e.g., CD markers for differentiation or immune cell identification) following this compound treatment.
Materials:
-
Cells of interest
-
This compound
-
Vehicle control
-
Flow Cytometry Staining Buffer (e.g., PBS with 2% FBS and 0.1% sodium azide)
-
Fluorochrome-conjugated antibodies specific for the cell surface markers of interest
-
Isotype control antibodies
-
Fc block (optional, but recommended for cells expressing Fc receptors)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment:
-
Follow step 1 as described in Protocol 1.
-
-
Cell Harvesting and Washing:
-
Harvest cells as described in Protocol 1.
-
Wash the cells once with Flow Cytometry Staining Buffer.
-
-
Fc Receptor Blocking (Optional):
-
If your cells of interest express Fc receptors (e.g., macrophages, B cells), resuspend the cell pellet in Flow Cytometry Staining Buffer containing an Fc blocking reagent.
-
Incubate for 10-15 minutes at 4°C.
-
-
Antibody Staining:
-
Without washing, add the predetermined optimal concentration of the fluorochrome-conjugated primary antibodies to the cells.
-
For each antibody, also prepare a corresponding isotype control tube.
-
Incubate for 30 minutes at 4°C in the dark.
-
-
Cell Washing:
-
Wash the cells twice with 2 mL of Flow Cytometry Staining Buffer to remove unbound antibodies. Centrifuge at 300 x g for 5 minutes between washes.
-
-
Flow Cytometry Analysis:
-
Resuspend the final cell pellet in 300-500 µL of Flow Cytometry Staining Buffer.
-
Analyze the samples on a flow cytometer.
-
Use unstained cells and isotype controls to set appropriate gates.
-
Acquire data for a sufficient number of events to identify the populations of interest.
-
Analyze the data to quantify the percentage of cells expressing the marker(s) of interest and the mean fluorescence intensity (MFI).
-
References
Application Notes and Protocols for DB2313 in Hematological Colony Formation Assays
Introduction
DB2313 is a potent and selective small-molecule inhibitor of the transcription factor PU.1.[1] PU.1 is a critical regulator of hematopoietic development, and its dysregulation is implicated in various hematological malignancies, particularly Acute Myeloid Leukemia (AML).[2][3] this compound functions by allosterically interfering with PU.1's binding to the DNA minor groove flanking its target motifs, leading to the downregulation of canonical PU.1 target genes.[2][3] These application notes provide a comprehensive overview and detailed protocols for utilizing this compound in colony formation assays to assess its impact on the clonogenic potential of hematopoietic cells.
Mechanism of Action
This compound disrupts the interaction between PU.1 and the promoter regions of its target genes. This inhibition of PU.1 activity has been shown to impede cell growth, reduce clonogenicity, and induce apoptosis in AML cells, particularly those with low PU.1 expression. In contrast, this compound exhibits minimal effects on normal hematopoietic cells at similar concentrations. The compound has been observed to decrease PU.1 occupancy on the promoters of genes such as E2f1, Junb, and Csf1r. Furthermore, the inhibition of PU.1 by this compound has been shown to impact the expression of key regulatory genes like MYC.
Quantitative Data Summary
The following tables summarize the quantitative effects of this compound on various hematopoietic cell lines as reported in the literature.
Table 1: IC50 Values of this compound in Hematopoietic Cell Lines
| Cell Line | Description | IC50 (µM) | Reference |
| PU.1 URE–/– AML cells | Murine AML cells with reduced PU.1 expression | 7.1 | |
| Normal Hematopoietic Cells | Wild-type murine hematopoietic cells | 240 | |
| PU.1-dependent reporter gene | In vitro transactivation assay | 5 |
Table 2: Effects of this compound on Colony Formation and Cell Fate
| Cell Type | Treatment Concentration | Effect | Reference |
| PU.1 URE–/– AML cells | Not specified | Significant decrease in clonogenicity in the 2nd and 3rd rounds of plating; complete disruption by the 4th round. | |
| PU.1 URE–/– AML cells | Not specified | 3.5-fold increase in apoptotic cells. | |
| WT LSK cells | 330 nM | Reversible decrease in granulomonocytic differentiation. | |
| Primary Human AML cells | Not specified | Decreased colony-forming capacity. | |
| THP-1 cells | 3 µM | Used in colony forming assays to assess impact of PU.1 inhibition. |
Experimental Protocols
Protocol 1: Murine Hematopoietic Progenitor Colony Formation Assay
This protocol is adapted from studies investigating the effect of this compound on wild-type murine hematopoietic stem and progenitor cells.
1. Cell Preparation:
-
Isolate lineage-negative, Sca-1-positive, c-Kit-positive (LSK) cells from the bone marrow of wild-type mice using standard cell sorting techniques.
2. Plating:
-
Resuspend LSK cells in a suitable cell culture medium.
-
Prepare methylcellulose medium (e.g., MethoCult) containing appropriate cytokines for murine hematopoietic colony formation (e.g., IL-3, IL-6, SCF).
-
Add this compound to the methylcellulose medium to a final concentration of 330 nM. A vehicle control (e.g., DMSO) should be run in parallel.
-
Plate the LSK cell suspension in the prepared methylcellulose medium in triplicate at a density of 500-1000 cells per 35 mm dish.
3. Incubation:
-
Incubate the plates at 37°C in a humidified incubator with 5% CO2 for 7-10 days.
4. Colony Scoring:
-
After the incubation period, score the number of different types of colonies, such as CFU-GM (colony-forming unit-granulocyte/macrophage), CFU-G (colony-forming unit-granulocyte), and CFU-M (colony-forming unit-macrophage), under an inverted microscope.
5. (Optional) Serial Replating:
-
To assess the long-term effects and reversibility, harvest cells from the primary plates.
-
Wash the cells and replate them in fresh methylcellulose medium with and without this compound for subsequent rounds of colony formation assays.
Protocol 2: Human AML Cell Line Colony Formation Assay
This protocol is suitable for assessing the effect of this compound on human AML cell lines such as THP-1 or MOLM-13.
1. Cell Culture:
-
Culture the human AML cell line of interest (e.g., THP-1) in appropriate culture medium (e.g., IMDM with 10% heat-inactivated FBS and 1% penicillin/streptomycin).
2. Plating:
-
Count viable cells using a hemocytometer or automated cell counter.
-
Prepare human MethoCult methylcellulose medium.
-
Add this compound to the methylcellulose medium to the desired final concentration (e.g., 3 µM). A vehicle control is essential.
-
Plate 10,000 viable cells per plate in triplicate.
3. Incubation:
-
Incubate the plates at 37°C in a humidified incubator with 5% CO2 for 10-14 days.
4. Colony Scoring and Analysis:
-
After the incubation period, count the number of colonies per plate.
-
Where applicable, cells can be harvested from the methylcellulose and analyzed by flow cytometry for markers of differentiation or apoptosis.
Visualizations
Signaling Pathway of PU.1 Inhibition by this compound
Caption: Mechanism of this compound action on PU.1 signaling.
Experimental Workflow for Colony Formation Assay
References
Application Notes and Protocols for DB2313 in Combination Cancer Therapy
For Researchers, Scientists, and Drug Development Professionals
Introduction
DB2313 is a small molecule inhibitor of the transcription factor PU.1.[1][2] PU.1 is a critical regulator of myeloid and B-lymphoid cell development and is implicated in the pathogenesis of various cancers, including acute myeloid leukemia (AML), melanoma, and breast cancer. By inhibiting PU.1, this compound disrupts the expression of its target genes, leading to anti-tumor effects. Preclinical studies have demonstrated that this compound can induce apoptosis in AML cells and suppress tumor growth in solid tumor models by modulating the tumor microenvironment.[3][4][5]
These application notes provide an overview of the preclinical data for this compound and detail the scientific rationale and protocols for its use in combination with other cancer therapies, particularly immune checkpoint inhibitors. While direct preclinical or clinical data on this compound combination therapy is limited, its mechanism of action strongly suggests a synergistic potential with immunotherapies.
Mechanism of Action: PU.1 Inhibition
This compound functions by binding to the minor groove of DNA adjacent to the PU.1 binding site, thereby allosterically inhibiting the interaction of PU.1 with its target gene promoters. This leads to the downregulation of PU.1-dependent gene expression. In the context of cancer, this has two major consequences:
-
Direct Anti-tumor Effects: In hematological malignancies like AML, where PU.1 is often dysregulated, its inhibition can lead to decreased cell growth, reduced clonogenicity, and induction of apoptosis.
-
Immunomodulation of the Tumor Microenvironment: In solid tumors, this compound has been shown to reprogram tumor-associated macrophages (TAMs). This reprogramming leads to an upregulation of the chemokine CXCL9. CXCL9, in turn, promotes the recruitment of cytotoxic T lymphocytes (CTLs) and natural killer (NK) cells into the tumor, enhancing the anti-tumor immune response.
Data Presentation: Preclinical Efficacy of this compound (Monotherapy)
The following tables summarize the quantitative data from preclinical studies of this compound as a single agent.
Table 1: In Vitro Activity of this compound in Acute Myeloid Leukemia (AML) Cells
| Cell Line/Condition | Parameter | Value | Reference |
| PU.1-dependent reporter gene | IC50 | 5 µM | MedchemExpress |
| Murine PU.1 URE-/- AML cells | Growth Inhibition IC50 | 7.1 µM | MedchemExpress |
| Murine PU.1 URE-/- AML cells | Apoptosis Induction | 3.5-fold increase | MedchemExpress |
Table 2: In Vivo Efficacy of this compound in Mouse Tumor Models
| Tumor Model | Treatment Regimen | Outcome | Reference |
| B16-OVA Melanoma | 17 mg/kg, i.p., every 2 days for 12 days | ~75% tumor growth suppression | |
| 4T1 Breast Cancer | 17 mg/kg, i.p., every 2 days for 12 days | ~50% tumor growth suppression | |
| Murine AML Xenograft | 17 mg/kg, i.p., three times per week for 3 weeks | Decreased leukemia progression, increased survival | MedchemExpress |
Rationale for Combination Therapy
The immunomodulatory effects of this compound provide a strong rationale for its combination with immune checkpoint inhibitors (ICIs), such as anti-PD-1 or anti-PD-L1 antibodies. ICIs work by releasing the "brakes" on the immune system, allowing T cells to more effectively recognize and attack cancer cells. However, their efficacy is often limited by a lack of T cell infiltration into the tumor, sometimes referred to as a "cold" tumor microenvironment.
By promoting the recruitment of cytotoxic lymphocytes via the CXCL9-CXCR3 axis, this compound can help to turn "cold" tumors "hot," thereby sensitizing them to the effects of ICIs. This proposed synergistic mechanism is illustrated in the signaling pathway diagram below.
Signaling Pathways and Experimental Workflows
Caption: Proposed synergistic mechanism of this compound and immune checkpoint inhibitors.
Experimental Protocols
Protocol 1: In Vivo Monotherapy Efficacy of this compound in a Syngeneic Mouse Melanoma Model
This protocol is based on the methodology described in preclinical studies of this compound.
1. Cell Culture:
-
Culture B16-OVA melanoma cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.
2. Animal Model:
-
Use 6-8 week old female C57BL/6 mice.
-
Acclimatize mice for at least one week before the experiment.
3. Tumor Inoculation:
-
Harvest B16-OVA cells and resuspend in sterile phosphate-buffered saline (PBS) at a concentration of 5 x 10^5 cells/100 µL.
-
Inject 100 µL of the cell suspension subcutaneously into the right flank of each mouse.
4. Treatment:
-
Monitor tumor growth daily using calipers. Tumor volume can be calculated using the formula: (Length x Width^2) / 2.
-
When tumors reach a volume of approximately 50-60 mm³, randomize mice into two groups (n=6-8 per group):
-
Vehicle Control: Administer vehicle (e.g., DMSO/PEG/Saline) via intraperitoneal (i.p.) injection every two days.
-
This compound Treatment: Administer this compound at a dose of 17 mg/kg via i.p. injection every two days.
-
-
Continue treatment for 12-14 days.
5. Endpoint and Analysis:
-
Monitor tumor volume and body weight every two days.
-
At the end of the study, euthanize mice and excise tumors for weight measurement and further analysis (e.g., flow cytometry for immune cell infiltration, qPCR for gene expression).
Protocol 2: Proposed In Vivo Combination Therapy of this compound and Anti-PD-1 Antibody
This is a proposed protocol based on the scientific rationale for combination therapy.
Caption: Proposed workflow for a combination therapy study with this compound and anti-PD-1.
1. Animal Model and Tumor Inoculation:
-
Follow steps 1-3 from Protocol 1.
2. Treatment Groups:
-
When tumors reach a volume of approximately 50-60 mm³, randomize mice into four groups (n=8-10 per group):
-
Group 1 (Control): Vehicle (for this compound) + Isotype Control IgG (for anti-PD-1).
-
Group 2 (this compound Monotherapy): this compound (17 mg/kg, i.p., every 2 days) + Isotype Control IgG.
-
Group 3 (Anti-PD-1 Monotherapy): Vehicle + Anti-PD-1 antibody (e.g., 10 mg/kg, i.p., every 3 days).
-
Group 4 (Combination Therapy): this compound (17 mg/kg, i.p., every 2 days) + Anti-PD-1 antibody (10 mg/kg, i.p., every 3 days).
-
3. Dosing and Administration:
-
The dosing schedule may need to be optimized. The staggered administration is common in combination immunotherapy studies.
4. Endpoint and Analysis:
-
Monitor tumor growth and animal health as in Protocol 1.
-
At the study endpoint, perform a comprehensive analysis of the tumor microenvironment, including:
-
Flow Cytometry: Quantify the infiltration of CD4+ T cells, CD8+ T cells, NK cells, and regulatory T cells (Tregs).
-
Immunohistochemistry (IHC): Visualize the spatial distribution of immune cells within the tumor.
-
Gene Expression Analysis (qPCR or RNA-seq): Measure the expression of CXCL9, IFN-γ, and other relevant cytokines and chemokines.
-
Conclusion
This compound is a promising anti-cancer agent with a dual mechanism of action that includes direct tumor cell inhibition and favorable modulation of the tumor immune microenvironment. While clinical data and direct preclinical combination studies are not yet available, there is a strong scientific basis for combining this compound with immune checkpoint inhibitors. The provided protocols offer a framework for investigating this potential synergy in preclinical models. Further research is warranted to validate this combination strategy and to determine the optimal dosing and scheduling for achieving maximal anti-tumor efficacy.
References
- 1. biorxiv.org [biorxiv.org]
- 2. biorxiv.org [biorxiv.org]
- 3. Inhibition of the Transcription Factor PU.1 Suppresses Tumor Growth in Mice by Promoting the Recruitment of Cytotoxic Lymphocytes Through the CXCL9-CXCR3 Axis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
Preparation of DB2313 Stock and Working Solutions: An Application Note
For Researchers, Scientists, and Drug Development Professionals
Abstract
DB2313 is a potent and specific inhibitor of the transcription factor PU.1, a critical regulator of gene expression in hematopoietic cells.[1][2] By disrupting the interaction of PU.1 with the promoters of its target genes, this compound has demonstrated significant anti-leukemic activity, inducing apoptosis in acute myeloid leukemia (AML) cells.[1][3] Proper preparation of this compound stock and working solutions is paramount for accurate and reproducible experimental results. This application note provides detailed protocols for the solubilization and dilution of this compound for both in vitro and in vivo studies, along with stability and storage guidelines.
Chemical Properties and Solubility
A summary of the key chemical properties of this compound is presented in the table below.
| Property | Value | Reference |
| Molecular Formula | C42H41FN8O2 | [2] |
| Molecular Weight | 708.83 g/mol | |
| CAS Number | 2170606-74-1 | |
| Appearance | Solid powder | |
| Solubility (DMSO) | ≥ 3.7 mg/mL (5.22 mM) |
Note: To enhance solubility in DMSO, warming the solution to 37°C and using sonication is recommended.
Preparation of this compound Stock Solutions
The following table outlines the preparation of this compound stock solutions at various concentrations using Dimethyl Sulfoxide (DMSO).
| Desired Stock Concentration | Volume of DMSO to add to 1 mg of this compound | Volume of DMSO to add to 5 mg of this compound | Volume of DMSO to add to 10 mg of this compound |
| 1 mM | 1.4108 mL | 7.0539 mL | 14.1078 mL |
| 5 mM | 282.2 µL | 1.4108 mL | 2.8216 mL |
| 10 mM | 141.1 µL | 705.4 µL | 1.4108 mL |
Experimental Protocols
Protocol 1: Preparation of Stock Solution in DMSO
-
Weighing: Accurately weigh the desired amount of this compound powder.
-
Dissolution: Add the appropriate volume of fresh, anhydrous DMSO to the this compound powder to achieve the desired stock concentration (refer to the table above).
-
Solubilization: To aid dissolution, the tube can be warmed to 37°C and sonicated in an ultrasonic bath for a short period. Visually inspect the solution to ensure it is clear and free of particulates.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots as recommended in the storage guidelines.
Protocol 2: Preparation of Working Solutions for In Vitro Experiments
For cell-based assays, the DMSO stock solution is typically diluted with cell culture medium to the final desired working concentration.
-
Thawing: Thaw a single aliquot of the this compound DMSO stock solution at room temperature.
-
Dilution: Serially dilute the stock solution with sterile cell culture medium to achieve the final working concentration. For example, to prepare a 10 µM working solution from a 10 mM stock, perform a 1:1000 dilution.
-
Application: Add the diluted working solution to the cell cultures. It is recommended to prepare fresh dilutions for each experiment.
Protocol 3: Preparation of Working Solutions for In Vivo Experiments
Several formulations can be used for preparing this compound for in vivo administration. The choice of vehicle may depend on the route of administration and the specific experimental design. It is recommended to prepare these solutions fresh on the day of use.
Formulation A: PEG300, Tween-80, and Saline
This protocol yields a clear solution of ≥ 3.33 mg/mL.
-
To prepare 1 mL of working solution, start with 100 µL of a 33.3 mg/mL DMSO stock solution.
-
Add 400 µL of PEG300 and mix until the solution is clear.
-
Add 50 µL of Tween-80 and mix thoroughly.
-
Add 450 µL of saline to reach a final volume of 1 mL.
Formulation B: SBE-β-CD in Saline
This protocol yields a suspended solution of 3.33 mg/mL.
-
First, prepare a 20% SBE-β-CD in Saline solution by dissolving 2 g of SBE-β-CD powder in 10 mL of saline. This solution can be stored at 4°C for up to one week.
-
To prepare 1 mL of the working solution, add 100 µL of a 33.3 mg/mL DMSO stock solution to 900 µL of the 20% SBE-β-CD in Saline solution.
-
Mix the solution thoroughly. Sonication may be required to achieve a uniform suspension.
Formulation C: Corn Oil
-
To prepare 1 mL of working solution, add 50 µL of a 10 mg/mL clear DMSO stock solution to 950 µL of corn oil.
-
Mix the solution thoroughly until uniform.
Stability and Storage
Proper storage of this compound and its solutions is crucial to maintain its activity.
| Form | Storage Temperature | Duration | Reference |
| Solid Powder | -20°C | Up to 3 years | |
| Stock Solution in DMSO | -80°C | Up to 6 months | |
| -20°C | Up to 1 month | ||
| Working Solutions | Prepared Fresh | Use on the same day |
To prevent degradation from repeated freeze-thaw cycles, it is highly recommended to aliquot the stock solution into single-use vials. Before use, allow the vial to equilibrate to room temperature for at least 60 minutes before opening.
Mechanism of Action: PU.1 Inhibition
This compound functions by binding to the minor groove of DNA sequences rich in AT base pairs, which are recognized by the transcription factor PU.1. This binding allosterically inhibits the binding of PU.1 to its target gene promoters, thereby preventing the transactivation of genes involved in cell proliferation and survival. This mechanism leads to the induction of apoptosis in cancer cells, such as those in acute myeloid leukemia (AML).
Caption: Mechanism of this compound as a PU.1 inhibitor.
Experimental Workflow: Preparing this compound Solutions
The following diagram outlines the general workflow for preparing this compound stock and working solutions.
Caption: Workflow for preparing this compound solutions.
References
Troubleshooting & Optimization
Troubleshooting DB2313 precipitation in culture media
This technical support center provides researchers, scientists, and drug development professionals with guidance on the use of DB2313, a potent inhibitor of the transcription factor PU.1. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments, particularly regarding compound precipitation in culture media.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a small molecule inhibitor of the transcription factor PU.1.[1][2] It functions by disrupting the interaction of PU.1 with the promoter regions of its target genes.[1][3][4] This inhibition of PU.1 has been shown to induce apoptosis in acute myeloid leukemia (AML) cells and has demonstrated anti-cancer effects.
Q2: What are the typical working concentrations for this compound in cell culture?
A2: The effective concentration of this compound can vary depending on the cell line and experimental goals. However, studies have shown that it inhibits PU.1-dependent reporter gene transactivation with an IC50 of 5 μM. It has also been observed to decrease the growth of certain AML cells with an IC50 of 7.1 μM. It is always recommended to perform a dose-response curve to determine the optimal concentration for your specific experimental setup.
Q3: In what solvents can I dissolve this compound?
A3: this compound is soluble in dimethyl sulfoxide (DMSO). It is recommended to prepare a high-concentration stock solution in DMSO, which can then be further diluted in culture medium to the desired final concentration. To aid dissolution, gentle warming and sonication can be used.
Q4: How should I store the this compound stock solution?
A4: Stock solutions of this compound in DMSO can be stored at -20°C for one month or -80°C for up to six months. It is advisable to aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles, which can degrade the compound.
Troubleshooting Guide: this compound Precipitation in Culture Media
Precipitation of this compound in your cell culture media can significantly impact your experimental results by reducing the effective concentration of the compound. Below are common causes and solutions to this issue.
| Observation | Potential Cause | Recommended Solution |
| Precipitate forms immediately upon adding this compound stock to the media. | The final concentration of this compound exceeds its solubility in the aqueous culture medium. This can also be caused by "solvent shock," where the rapid dilution of the DMSO stock into the aqueous media causes the compound to crash out of solution. | - Decrease the final working concentration of this compound.- Instead of adding the stock solution directly to the full volume of media, perform a serial dilution. First, dilute the stock in a smaller volume of pre-warmed media, mix gently, and then add this intermediate dilution to the final volume.- Ensure the final concentration of DMSO in the culture medium is low (typically ≤ 0.5%) to minimize toxicity. |
| Precipitate forms over time while in the incubator. | - Temperature shift: The difference in temperature between room temperature and the 37°C incubator can affect solubility.- pH shift: The CO2 environment in the incubator can alter the pH of the media, which may affect the solubility of this compound.- Interaction with media components: this compound may interact with salts, proteins, or other components in the media over time, leading to precipitation. | - Pre-warm the cell culture media to 37°C before adding the this compound stock solution.- Ensure your media is properly buffered for the CO2 concentration of your incubator.- Test the solubility of this compound in your specific culture medium formulation. Different media have varying compositions that can impact compound solubility. |
| Cloudiness or turbidity appears in the media. | This could be due to fine particulate precipitation of this compound or, in some cases, microbial contamination. | - Examine a sample of the media under a microscope to differentiate between chemical precipitate and microbial growth.- If contamination is suspected, discard the culture and review your sterile technique.- If it is a precipitate, follow the troubleshooting steps for immediate or delayed precipitation. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
Objective: To prepare a concentrated stock solution of this compound in DMSO.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Water bath or sonicator (optional)
Procedure:
-
Calculate the required mass of this compound to achieve the desired stock concentration (e.g., 10 mM).
-
Accurately weigh the this compound powder and transfer it to a sterile microcentrifuge tube.
-
Add the calculated volume of anhydrous DMSO to the tube.
-
Vortex the solution vigorously for 1-2 minutes to facilitate dissolution.
-
Visually inspect the solution to ensure no undissolved material is present. If precipitation or phase separation occurs, gently warm the tube in a 37°C water bath or sonicate for a few minutes to aid dissolution.
-
Once fully dissolved, aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles.
-
Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).
Protocol 2: Determining the Maximum Soluble Concentration of this compound in Culture Media
Objective: To determine the highest concentration of this compound that remains soluble in a specific cell culture medium under experimental conditions.
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Specific cell culture medium to be used in the experiment
-
Sterile microcentrifuge tubes or a multi-well plate
-
Incubator (37°C, 5% CO2)
-
Microscope
Procedure:
-
Pre-warm the cell culture medium to 37°C.
-
Prepare a series of dilutions of the this compound stock solution in the pre-warmed culture medium. It is recommended to perform a 2-fold serial dilution starting from a concentration that is higher than the intended experimental concentration.
-
Include a vehicle control containing the same final concentration of DMSO as the highest this compound concentration.
-
Incubate the dilutions at 37°C in a CO2 incubator for a duration relevant to your planned experiment (e.g., 24, 48, or 72 hours).
-
After incubation, visually inspect each dilution for any signs of precipitation (e.g., cloudiness, crystals, or sediment).
-
For a more detailed examination, transfer a small aliquot from each dilution onto a microscope slide and observe for any micro-precipitates.
-
The highest concentration that remains clear and free of any visible precipitate is considered the maximum soluble concentration for this compound under your specific experimental conditions.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the mechanism of action of this compound and a general workflow for troubleshooting precipitation issues.
Caption: Mechanism of action of this compound as a PU.1 inhibitor.
Caption: A workflow for troubleshooting this compound precipitation in culture media.
References
Optimizing DB2313 concentration for maximum efficacy
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in optimizing the concentration of DB2313 for maximum efficacy in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting concentration for this compound in cell culture experiments?
For initial experiments, a concentration range of 10 nM to 1 µM is recommended for most cancer cell lines. It is advisable to perform a dose-response curve to determine the optimal concentration for your specific cell line and experimental conditions.
Q2: How can I determine the IC50 value of this compound for my cell line?
The IC50 value, the concentration at which 50% of the target biological process is inhibited, can be determined using a cell viability assay, such as an MTT or CellTiter-Glo assay. A detailed protocol is provided in the "Experimental Protocols" section below.
Q3: What are the common off-target effects of this compound, and how can I minimize them?
While this compound is designed for high selectivity, potential off-target effects may be observed at higher concentrations. To minimize these, it is crucial to use the lowest effective concentration determined from your dose-response experiments. If off-target effects are suspected, a western blot analysis for key signaling proteins outside the intended pathway can be performed.
Q4: I am not observing the expected downstream inhibition of p70S6K phosphorylation. What could be the issue?
Several factors could contribute to this:
-
Suboptimal Concentration: The concentration of this compound may be too low. Refer to your dose-response curve to ensure you are using an effective concentration.
-
Cell Line Resistance: Some cell lines may exhibit intrinsic or acquired resistance to mTOR inhibitors.
-
Experimental Error: Verify the integrity of your reagents and the accuracy of your experimental procedure. A positive control, such as rapamycin, can help troubleshoot the assay.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| High cell toxicity observed at expected effective concentrations. | The cell line may be particularly sensitive to this compound. | Perform a more granular dose-response curve starting from a lower concentration range (e.g., 0.1 nM to 100 nM). |
| Inconsistent results between experiments. | Variations in cell density, passage number, or reagent preparation. | Standardize all experimental parameters, including seeding density and reagent handling. Use cells within a consistent passage number range. |
| Precipitation of this compound in cell culture media. | The solubility limit of this compound may have been exceeded. | Ensure the final DMSO concentration in the media is below 0.5%. Prepare fresh dilutions of this compound for each experiment. |
| No effect on downstream signaling despite using high concentrations. | The target pathway may not be active in the chosen cell line, or the cells may have compensatory signaling mechanisms. | Confirm the activation of the mTOR pathway in your cell line via western blot for key phosphorylated proteins. Consider using a different cell line or a combination therapy approach. |
Experimental Protocols
Determining the IC50 of this compound using an MTT Assay
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Drug Treatment: Prepare a serial dilution of this compound in culture media. Remove the old media from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (DMSO-treated) and a blank (media only).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours until a purple formazan precipitate is visible.
-
Solubilization: Carefully remove the media and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Plot the percentage of cell viability versus the log of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Visualizations
Caption: this compound signaling pathway.
Caption: Experimental workflow for this compound.
Potential off-target effects of DB2313 in research
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the potential off-target effects of DB2313.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a potent, cell-permeable inhibitor of the transcription factor PU.1.[1] Unlike traditional inhibitors that target protein active sites, this compound is a heterocyclic diamidine that functions as a DNA minor groove binder.[2] It specifically recognizes and binds to the AT-rich DNA sequences that flank the PU.1 binding motif.[2] This binding allosterically alters the DNA conformation, preventing PU.1 from successfully binding to its target promoter and enhancer regions, thereby inhibiting gene transcription.[2]
Q2: How specific is this compound for the PU.1 transcription factor?
A2: this compound exhibits high specificity for its DNA target sequence. Studies using surface plasmon resonance (SPR) have shown that this compound binds tightly to the λB motif, a known PU.1 binding site, but does not bind to the consensus site for ETS1, another member of the E26 transformation-specific (ETS) family of transcription factors, even at high concentrations.[2] This specificity is attributed to the recognition of an extended AT-rich sequence adjacent to the core ETS binding site, a feature that distinguishes PU.1 binding sites from those of other ETS factors.
Q3: What are the known on-target effects of this compound in cells?
A3: The primary on-target effect of this compound is the inhibition of PU.1-dependent gene transcription. This has been shown to have several downstream consequences in cancer cells, particularly in acute myeloid leukemia (AML). These effects include:
-
Induction of apoptosis: this compound treatment leads to a significant increase in programmed cell death in AML cells.
-
Decreased cell growth and proliferation: It effectively reduces the growth of AML cells with an IC50 of approximately 7.1 μM.
-
Reduced clonogenicity: The ability of AML cells to form colonies is significantly impaired with this compound treatment.
-
Modulation of the tumor microenvironment: In solid tumors like melanoma, this compound has been shown to suppress tumor growth by altering the function of tumor-associated macrophages (TAMs). This leads to an increase in the expression of CXCL9, which in turn promotes the recruitment of cytotoxic T cells and NK cells to the tumor.
Q4: Have any specific off-target protein interactions (e.g., with kinases) been reported for this compound?
A4: To date, there is no publicly available data from broad screening panels (such as a KINOMEscan) to definitively characterize the off-target protein interactions of this compound. As a DNA minor groove binder, its primary mode of action is not through direct protein inhibition. However, like any small molecule, the potential for off-target interactions cannot be entirely excluded without comprehensive screening. Researchers should be mindful of this possibility when interpreting experimental results.
Q5: My experimental results with this compound are not what I expected. How can I determine if this is due to an off-target effect?
A5: Unexpected results can arise from various factors, including off-target effects. A systematic approach to troubleshooting is recommended. This can include:
-
Confirming the on-target effect: Use a secondary method to verify that PU.1 activity is inhibited in your system at the concentration of this compound you are using. This could be a reporter assay or checking the expression of known PU.1 target genes.
-
Using a secondary inhibitor: If possible, use a structurally different PU.1 inhibitor or an orthogonal approach like siRNA/shRNA to see if you can replicate the phenotype. If the phenotype is consistent across different inhibition methods, it is more likely to be an on-target effect.
-
Performing a dose-response analysis: Off-target effects are often observed at higher concentrations. A careful dose-response curve can help distinguish between on-target and potential off-target effects.
-
Employing control cell lines: If your experiment involves a specific cell type, using a control cell line with low or no PU.1 expression can help identify off-target effects. If the unexpected phenotype persists in the absence of the target, it is likely an off-target effect.
Troubleshooting Guides
Issue 1: Unexpected Cell Toxicity or Phenotype
If you observe a cellular phenotype (e.g., toxicity, differentiation, morphological changes) that is not consistent with the known functions of PU.1 inhibition, consider the following troubleshooting steps:
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Off-target Toxicity | 1. Perform a cytotoxicity assay (e.g., MTT or LDH release) on a control cell line that does not express PU.1. 2. Screen this compound against a panel of common off-target liabilities (e.g., hERG, CYP enzymes). | If toxicity persists in the absence of the target, it is likely an off-target effect. Identification of interactions with known toxicity-related proteins can explain the observed phenotype. |
| On-target Toxicity | Use siRNA or shRNA to knock down PU.1 and observe if the phenotype is replicated. | If knocking down PU.1 produces the same phenotype as this compound treatment, the effect is likely on-target. |
| Experimental Artifact | 1. Review and optimize your experimental protocol, including all controls. 2. Ensure the final concentration of the solvent (e.g., DMSO) is consistent and non-toxic. | Consistent results with appropriate controls will help validate the observed phenotype and rule out experimental error. |
Issue 2: Discrepancy Between In Vitro and In-Cell Activity
If the cellular potency of this compound is significantly different from its in vitro biochemical activity, consider these possibilities:
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Cell Permeability | Use a cell permeability assay to determine the intracellular concentration of this compound. | Low permeability may explain the need for higher concentrations in cellular assays. |
| Compound Efflux | Treat cells with known efflux pump inhibitors (e.g., verapamil) in combination with this compound. | An increase in potency in the presence of an efflux pump inhibitor suggests that this compound is a substrate for that transporter. |
| Metabolic Instability | Perform a metabolic stability assay using liver microsomes or cell lysates. | Rapid metabolism of this compound can lead to a lower effective concentration in cellular assays. |
Quantitative Data Summary
The following table summarizes key quantitative data for this compound based on published research.
| Parameter | Value | Assay/System | Reference |
| IC50 (PU.1-dependent reporter) | 5 µM | Reporter gene transactivation assay | |
| IC50 (Cell growth inhibition) | 7.1 µM | PU.1 URE-/- AML cells | |
| In vivo dosage | 17 mg/kg | Intraperitoneal injection in mice |
Experimental Protocols
Protocol 1: Cell Viability Assessment using MTT Assay
This protocol is for assessing the effect of this compound on cell viability.
Materials:
-
Cells of interest
-
96-well cell culture plates
-
This compound stock solution (in DMSO)
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density in 100 µL of complete culture medium per well. Incubate overnight to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. The final DMSO concentration should be below 0.5%. Include vehicle-only (DMSO) controls.
-
Incubation: Add the compound dilutions to the cells and incubate for the desired duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well.
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background.
Protocol 2: In Vitro Kinase Inhibition Assay
This is a general protocol to screen this compound for potential off-target kinase inhibition.
Materials:
-
Purified recombinant kinase
-
Kinase-specific substrate
-
This compound
-
ATP
-
Kinase assay buffer
-
ADP detection kit (e.g., ADP-Glo™)
-
384-well white assay plates
Procedure:
-
Compound Preparation: Prepare serial dilutions of this compound in the kinase assay buffer.
-
Reaction Setup: Add the kinase and this compound (or vehicle control) to the wells of the assay plate. Incubate for a short period (e.g., 15 minutes) at room temperature.
-
Reaction Initiation: Start the reaction by adding a mixture of the substrate and ATP.
-
Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).
-
Reaction Termination and Detection: Stop the reaction and detect the amount of ADP produced according to the manufacturer's instructions for the ADP detection kit.
-
Data Analysis: Calculate the percent inhibition for each concentration of this compound and plot the results to determine the IC50 value if significant inhibition is observed.
Protocol 3: Chromatin Immunoprecipitation (ChIP) followed by Sequencing (ChIP-seq)
This protocol can be used to assess the genome-wide binding of PU.1 and determine if this compound alters its localization.
Materials:
-
Cells treated with this compound or vehicle control
-
Formaldehyde (for cross-linking)
-
Glycine
-
Lysis and sonication buffers
-
Anti-PU.1 antibody
-
Protein A/G magnetic beads
-
Wash buffers
-
Elution buffer
-
RNase A and Proteinase K
-
DNA purification kit
-
Reagents for NGS library preparation
Procedure:
-
Cross-linking: Treat cells with formaldehyde to cross-link proteins to DNA. Quench the reaction with glycine.
-
Cell Lysis and Sonication: Lyse the cells and sonicate the chromatin to shear the DNA into fragments of 200-500 bp.
-
Immunoprecipitation: Incubate the sheared chromatin with an anti-PU.1 antibody overnight. Add protein A/G magnetic beads to pull down the antibody-protein-DNA complexes.
-
Washes: Wash the beads to remove non-specific binding.
-
Elution and Reverse Cross-linking: Elute the complexes from the beads and reverse the cross-links by heating in the presence of a high salt concentration. Treat with RNase A and Proteinase K to remove RNA and protein.
-
DNA Purification: Purify the DNA using a standard DNA purification kit.
-
Library Preparation and Sequencing: Prepare a sequencing library from the purified DNA and perform next-generation sequencing.
-
Data Analysis: Align the sequencing reads to a reference genome and use peak calling algorithms to identify PU.1 binding sites. Compare the binding profiles between this compound-treated and control samples.
Visualizations
Caption: Mechanism of action of this compound.
Caption: Experimental workflow for investigating potential off-target effects.
Caption: Troubleshooting decision tree for unexpected experimental results.
References
DB2313 stability and storage conditions
This technical support center provides essential information for researchers, scientists, and drug development professionals working with DB2313. Below you will find guidance on stability, storage, and handling, as well as troubleshooting tips and answers to frequently asked questions to ensure the successful application of this compound in your experiments.
Stability and Storage Conditions
Proper storage and handling of this compound are critical for maintaining its stability and ensuring reliable experimental outcomes.
| Form | Storage Temperature | Duration | Notes |
| Powder | -20°C | 3 years | |
| 4°C | 2 years | ||
| Stock Solution (in solvent) | -80°C | 6 months[1] | Aliquot to avoid repeated freeze-thaw cycles.[2] |
| -20°C | 1 month[1][2] | Aliquot to avoid repeated freeze-thaw cycles.[2] |
Solubility
| Solvent | Concentration | Notes |
| DMSO | ≥ 10 mg/mL (14.1 mM) | Use fresh, moisture-free DMSO. To enhance solubility, ultrasonic agitation, warming the tube to 37°C, or heating to 70°C can be applied. |
| 100 mg/mL (141.08 mM) | Requires sonication to dissolve. | |
| In vivo formulation 1 | ≥ 3.33 mg/mL (4.70 mM) | Clear solution. Composed of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline. |
| In vivo formulation 2 | 3.33 mg/mL (4.70 mM) | Suspended solution; requires sonication. Composed of 10% DMSO and 90% (20% SBE-β-CD in Saline). |
| In vivo formulation 3 | - | Composed of 5% DMSO, 40% PEG300, 5% Tween-80, and 50% ddH2O. Prepare fresh. |
| In vivo formulation 4 | - | Composed of 5% DMSO and 95% corn oil. Prepare fresh. |
Troubleshooting Guide & FAQs
This section addresses common issues that may arise during the handling and use of this compound.
Diagram: Troubleshooting Workflow for this compound
Caption: Troubleshooting workflow for this compound handling.
Frequently Asked Questions (FAQs)
Q1: My this compound powder won't fully dissolve in DMSO. What should I do?
A1: To aid dissolution, you can gently warm the solution at 37°C or use an ultrasonic bath. Ensure you are using fresh, anhydrous DMSO, as moisture can reduce solubility. For higher concentrations, heating up to 70°C may be necessary. If precipitation occurs during the preparation of aqueous solutions, heating and/or sonication can also be used.
Q2: I observe precipitation in my this compound stock solution after storing it at -20°C. Is it still usable?
A2: Precipitation can occur at low temperatures. Before use, bring the vial to room temperature and try to redissolve the compound by vortexing or sonication. If it fully redissolves, it should be usable. To prevent this, it is recommended to store stock solutions in aliquots to avoid repeated freeze-thaw cycles. For long-term storage, -80°C is recommended for solutions.
Q3: How often should I prepare fresh working solutions of this compound?
A3: It is highly recommended to prepare fresh working solutions for your experiments, especially for in vivo studies, and use them on the same day. Stock solutions, when stored properly, can be kept for longer periods (see table above).
Q4: Can I store my this compound working solution in a saline buffer overnight?
A4: It is best practice to prepare aqueous working solutions fresh before each experiment. The stability of this compound in aqueous buffers over extended periods has not been fully characterized.
Q5: What is the mechanism of action of this compound?
A5: this compound is a potent inhibitor of the transcription factor PU.1. It disrupts the interaction of PU.1 with the promoters of its target genes. This inhibition of PU.1 leads to the induction of apoptosis in acute myeloid leukemia (AML) cells.
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution in DMSO
-
Allow the this compound powder vial to equilibrate to room temperature before opening.
-
Add the required volume of fresh, anhydrous DMSO to the vial to achieve the desired concentration (e.g., 10 mg/mL).
-
Vortex the solution thoroughly. If needed, use an ultrasonic bath or gentle warming (37°C) to ensure complete dissolution.
-
Once dissolved, aliquot the stock solution into smaller, single-use vials to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -80°C for up to 6 months or at -20°C for up to 1 month.
Protocol 2: Preparation of a Clear In Vivo Working Solution (≥ 3.33 mg/mL)
This protocol yields a clear solution suitable for injection.
-
Prepare a stock solution of this compound in DMSO (e.g., 33.3 mg/mL).
-
To prepare 1 mL of the final working solution, add 100 µL of the DMSO stock solution to 400 µL of PEG300. Mix until uniform.
-
Add 50 µL of Tween-80 to the mixture and mix again until uniform.
-
Add 450 µL of saline to bring the final volume to 1 mL. Mix thoroughly.
-
This working solution should be prepared fresh and used on the same day.
Protocol 3: Preparation of a Suspended In Vivo Working Solution (3.33 mg/mL)
This protocol results in a suspended solution that can be used for oral and intraperitoneal injections.
-
Prepare a stock solution of this compound in DMSO (e.g., 33.3 mg/mL).
-
To prepare 1 mL of the final working solution, add 100 µL of the DMSO stock solution to 900 µL of a 20% SBE-β-CD solution in saline.
-
Mix thoroughly. This will result in a suspended solution. Sonication may be required to ensure a uniform suspension.
-
This working solution should be prepared fresh and used promptly.
Signaling Pathway
Diagram: this compound Mechanism of Action
Caption: Mechanism of this compound as a PU.1 inhibitor.
References
Technical Support Center: Assessing DB2313 Toxicity in Normal Versus Cancer Cells
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to assessing the differential toxicity of DB2313, a potent inhibitor of the transcription factor PU.1. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data presented in a clear, accessible format.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a small molecule inhibitor of the transcription factor PU.1.[1] It functions by disrupting the interaction of PU.1 with the promoters of its target genes.[1][2] This inhibition of PU.1, a critical regulator of myeloid and lymphoid development, leads to anti-cancer effects, particularly in acute myeloid leukemia (AML).[1][2]
Q2: Why is this compound expected to show differential toxicity between cancer and normal cells?
A2: Certain cancers, like AML, are dependent on aberrant PU.1 activity for their survival and proliferation. By inhibiting PU.1, this compound selectively induces apoptosis in these cancer cells. Normal hematopoietic cells, while also utilizing PU.1 for differentiation, appear to be less sensitive to the concentrations of this compound that are cytotoxic to cancer cells.
Q3: What are the known off-target effects of this compound?
A3: While this compound is a potent PU.1 inhibitor, potential off-target effects have not been extensively reported in the reviewed literature. As with any small molecule inhibitor, it is crucial to include appropriate controls in your experiments to account for any unforeseen off-target activities.
Q4: What is the recommended solvent for this compound and what are its storage conditions?
A4: this compound is soluble in DMSO. For in vivo studies, it can be prepared in a vehicle of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline for a clear solution, or in 10% DMSO and 90% (20% SBE-β-CD in Saline) for a suspended solution. Stock solutions should be stored at -20°C for up to one month or at -80°C for up to six months.
Troubleshooting Guides
Issue 1: High variability in cell viability assay results.
-
Possible Cause: Inconsistent cell seeding density.
-
Solution: Ensure a homogenous single-cell suspension before seeding. Use a calibrated multichannel pipette for dispensing cells into the multi-well plate.
-
-
Possible Cause: Edge effects in the multi-well plate.
-
Solution: Avoid using the outermost wells of the plate for experimental samples, as these are more prone to evaporation. Fill the outer wells with sterile PBS or media.
-
-
Possible Cause: Incomplete dissolution of formazan crystals (MTT assay).
-
Solution: After adding the solubilization solution, ensure thorough mixing by gentle shaking or pipetting up and down. Visually inspect the wells to confirm that all purple crystals have dissolved before reading the absorbance.
-
Issue 2: Low signal or no difference between treated and control groups in apoptosis assay.
-
Possible Cause: Insufficient incubation time with this compound.
-
Solution: Perform a time-course experiment (e.g., 24, 48, 72 hours) to determine the optimal incubation time for inducing apoptosis in your specific cell line.
-
-
Possible Cause: Incorrect concentration of this compound.
-
Solution: Conduct a dose-response experiment with a range of this compound concentrations to identify the optimal concentration for inducing apoptosis without causing immediate necrosis.
-
-
Possible Cause: Problems with Annexin V/PI staining.
-
Solution: Ensure the binding buffer contains calcium, as Annexin V binding to phosphatidylserine is calcium-dependent. Analyze samples on the flow cytometer promptly after staining, as prolonged incubation can lead to secondary necrosis.
-
Issue 3: Unexpected cytotoxicity in normal control cells.
-
Possible Cause: High concentration of this compound.
-
Solution: Titrate down the concentration of this compound. The therapeutic window for differential toxicity may be narrow. Refer to the IC50 values in the data tables below for guidance.
-
-
Possible Cause: Sensitivity of the specific normal cell type.
-
Solution: If possible, test a different type of normal cell as a control to determine if the observed toxicity is cell-type specific.
-
-
Possible Cause: Contamination of cell cultures.
-
Solution: Regularly test cell lines for mycoplasma contamination, which can alter cellular responses to drugs.
-
Data Presentation
Table 1: In Vitro Efficacy of this compound in Cancer and Normal Cell Lines
| Cell Line | Cell Type | Assay | IC50 | Citation(s) |
| PU.1 URE-/- AML | Murine Acute Myeloid Leukemia | Cell Growth | 7.1 µM | |
| HEK293 (with PU.1 reporter) | Human Embryonic Kidney | Reporter Gene Transactivation | 5 µM | |
| Normal Hematopoietic Cells | Murine | Cell Growth | Little effect at concentrations similar to AML IC50 |
Table 2: In Vivo Efficacy of this compound
| Animal Model | Treatment Regimen | Outcome | Citation(s) |
| Murine AML Xenograft | 17 mg/kg, i.p., 3 times/week for 3 weeks | Decreased leukemia progression, increased survival |
Experimental Protocols
Cell Viability (MTT) Assay
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (e.g., DMSO) at the same final concentration as in the highest this compound treatment. Incubate for the desired time period (e.g., 48 hours).
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well.
-
Incubation: Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.
-
Solubilization: Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well.
-
Absorbance Reading: Gently shake the plate for 15 minutes to dissolve the formazan crystals. Read the absorbance at 570 nm using a microplate reader.
Apoptosis (Annexin V/PI) Assay
-
Cell Treatment: Seed cells in a 6-well plate and treat with the desired concentrations of this compound for the determined time period.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the supernatant.
-
Washing: Wash the cells twice with cold PBS by centrifuging at 300 x g for 5 minutes.
-
Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: To 100 µL of the cell suspension, add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI).
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Annexin V binding buffer to each tube and analyze immediately by flow cytometry.
Cell Cycle (Propidium Iodide) Analysis
-
Cell Treatment and Harvesting: Treat cells as described for the apoptosis assay and harvest.
-
Fixation: Resuspend the cell pellet in 1 mL of cold 70% ethanol while gently vortexing. Fix for at least 30 minutes on ice.
-
Washing: Centrifuge the fixed cells and wash twice with PBS.
-
RNase Treatment: Resuspend the cell pellet in 500 µL of PBS containing 100 µg/mL RNase A. Incubate for 30 minutes at 37°C.
-
PI Staining: Add 500 µL of 50 µg/mL PI solution.
-
Analysis: Analyze the stained cells by flow cytometry.
Mandatory Visualization
Caption: Mechanism of this compound differential toxicity.
Caption: Workflow for assessing this compound toxicity.
References
Technical Support Center: Minimizing Variability in DB2313 Experiments
This guide provides troubleshooting advice and standardized protocols to help researchers, scientists, and drug development professionals minimize variability and ensure reproducibility in experiments involving the PU.1 inhibitor, DB2313.
Frequently Asked Questions (FAQs)
Q1: How should I properly store and handle this compound?
A1: Proper storage is critical for maintaining the stability and activity of this compound.
-
Stock Solutions: Aliquot and store stock solutions at -80°C for up to 6 months or at -20°C for up to 1 month.[1] Avoid repeated freeze-thaw cycles.
-
Solvent: this compound can be dissolved in sterile water for storage.[2]
-
Working Solutions: For in vivo experiments, it is strongly recommended to prepare fresh working solutions on the day of use.[1] For in vitro assays, preparing fresh dilutions from a frozen stock is best practice.
Q2: What is the primary mechanism of action for this compound?
A2: this compound is an allosteric inhibitor of the transcription factor PU.1.[2] It functions by binding to the minor groove of AT-rich DNA sequences located adjacent to the core PU.1 binding motif (5'-GGAA-3').[2] This binding induces a conformational change in the DNA that prevents PU.1 from successfully binding to its target promoter regions, thereby inhibiting gene transactivation.
Q3: My cell-based assay results with this compound are inconsistent. What are the common causes?
A3: Variability in cell-based assays is a common challenge. Key factors include:
-
Cell Line Integrity: Cancer cell lines can exhibit genetic drift over time and with increasing passage numbers, leading to altered drug responses. Different strains of the same cell line (e.g., MCF-7) can have significant genetic and phenotypic differences.
-
Cell Culture Conditions: Inconsistencies in cell seeding density, growth media, serum batches, and the time between passaging and the experiment can all introduce significant variability.
-
Mycoplasma Contamination: This common and often undetected contamination can alter cellular metabolism, gene expression, and response to treatment, and is a major source of irreproducible results. It is crucial to perform routine testing.
Q4: Can this compound be used in animal models?
A4: Yes, this compound has been used effectively in mouse models of both leukemia and solid tumors. A commonly cited dosing regimen is 17 mg/kg administered via intraperitoneal (i.p.) injection three times per week.
Troubleshooting Guides
Issue 1: High Variability in Cell Viability / Apoptosis Assays
| Possible Cause | Troubleshooting Steps & Recommendations |
| Cell Line Instability | 1. Authentication: Regularly authenticate cell lines using Short Tandem Repeat (STR) profiling. 2. Low Passage Number: Use cells with a low passage number (e.g., <20 passages from the authenticated stock). Thaw a new vial of cells after a defined number of passages. 3. Source Documentation: Record the source and specific strain of the cell line used. |
| Inconsistent Culture | 1. Standardize Seeding Density: Ensure cells are plated at the same density for every experiment and have not reached over-confluence before treatment. 2. Consistent Timing: Standardize the time between cell passaging and the addition of this compound. 3. Thaw-and-Use Approach: For large-scale screening, consider creating a large, quality-controlled frozen batch of cells to be thawed for immediate use, minimizing variability from continuous culture. |
| Mycoplasma Contamination | 1. Routine Testing: Implement a schedule for regular mycoplasma testing (e.g., monthly) using a reliable PCR-based or luminescence-based kit. 2. Quarantine: Quarantine all new cell lines upon arrival until they are confirmed to be free of contamination. |
Issue 2: Inconsistent PU.1 Target Gene Expression or ChIP-seq Results
| Possible Cause | Troubleshooting Steps & Recommendations |
| Variable Drug Exposure | 1. Accurate Pipetting: Ensure accurate and consistent pipetting of this compound stock solutions. 2. Homogeneous Mixing: After adding this compound to the culture medium, mix thoroughly but gently before applying to cells. 3. Consistent Incubation Time: Use a precise timer for the drug treatment period across all experimental plates and replicates. |
| Cell State at Treatment | 1. Control Confluency: Treat cells at a consistent, sub-confluent density (e.g., 70-80%) to avoid artifacts from contact inhibition or nutrient depletion. 2. Serum Starvation: For some signaling studies, consider serum-starving the cells for a few hours before treatment to synchronize them in the G0/G1 phase, reducing variability related to the cell cycle. |
| Technical Assay Variability | 1. ChIP Protocol: Since this compound's mechanism is DNA-dependent, ensure optimal and consistent cross-linking (time and formaldehyde concentration). Insufficient or excessive cross-linking can lead to variable immunoprecipitation efficiency. 2. Primer/Probe Efficiency: For RT-qPCR, validate that all primer sets have an efficiency between 90-110%. 3. Loading Controls: Use multiple, stable housekeeping genes for RT-qPCR normalization. For Western Blots, ensure consistent protein loading. |
Quantitative Data Summary
The following table summarizes key quantitative data from published this compound experiments.
| Parameter | Value | Experimental System | Reference |
| IC₅₀ (PU.1 Reporter Gene) | 5 µM | PU.1-dependent reporter gene transactivation assay | |
| IC₅₀ (Cell Growth) | 7.1 µM | Murine PU.1 URE–/– Acute Myeloid Leukemia (AML) cells | |
| In Vivo Dosing | 17 mg/kg, i.p. | Mouse model of leukemia |
Experimental Protocols
Protocol 1: Cell Viability Assay (General Protocol)
-
Cell Plating: Seed cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.
-
Compound Preparation: Prepare a 2X serial dilution of this compound in the appropriate cell culture medium. Include a vehicle-only control (e.g., sterile water in medium).
-
Treatment: Remove the old medium from the cells and add 100 µL of the this compound dilutions or vehicle control to the respective wells.
-
Incubation: Incubate the plate for the desired time period (e.g., 48 or 72 hours) at 37°C, 5% CO₂.
-
Viability Reagent: Add a viability reagent (e.g., resazurin-based or tetrazolium-based) according to the manufacturer's instructions and incubate for the recommended time (typically 1-4 hours).
-
Data Acquisition: Measure the absorbance or fluorescence using a plate reader at the appropriate wavelength.
-
Analysis: Normalize the data to the vehicle-only control wells and plot the dose-response curve to calculate the IC₅₀ value.
Protocol 2: Chromatin Immunoprecipitation (ChIP) to Measure PU.1 Occupancy
-
Cell Culture and Treatment: Culture cells (e.g., AML cell line THP-1) to ~80% confluency. Treat with the desired concentration of this compound or vehicle control for the specified duration (e.g., 72 hours).
-
Cross-linking: Add formaldehyde directly to the culture medium to a final concentration of 1% and incubate for 10 minutes at room temperature with gentle shaking.
-
Quenching: Stop the cross-linking by adding glycine to a final concentration of 125 mM and incubating for 5 minutes.
-
Cell Lysis: Wash cells with ice-cold PBS, harvest, and perform cell lysis using appropriate buffers to isolate the nuclei.
-
Chromatin Shearing: Resuspend the nuclear pellet in a shearing buffer and sonicate the chromatin to obtain fragments of 200-1000 bp. Verify fragment size on an agarose gel.
-
Immunoprecipitation (IP): Pre-clear the chromatin with Protein A/G beads. Incubate the pre-cleared chromatin overnight at 4°C with an anti-PU.1 antibody or an IgG control.
-
Immune Complex Capture: Add Protein A/G beads to capture the antibody-chromatin complexes.
-
Washes: Wash the beads sequentially with low salt, high salt, LiCl, and TE buffers to remove non-specific binding.
-
Elution and Reverse Cross-linking: Elute the chromatin from the beads and reverse the cross-links by incubating at 65°C overnight with NaCl. Treat with RNase A and Proteinase K.
-
DNA Purification: Purify the DNA using phenol-chloroform extraction or a column-based kit.
-
Analysis: Analyze the enrichment of specific DNA sequences (promoters of known PU.1 target genes like E2f1, Junb, or Csf1r) using quantitative PCR (qPCR).
Diagrams and Workflows
Caption: Mechanism of action for this compound as an allosteric inhibitor of PU.1.
Caption: A standardized workflow to minimize variability in cell-based assays.
Caption: A logical diagram for troubleshooting sources of experimental variability.
References
Technical Support Center: Troubleshooting DB2313 Resistance in Cell Lines
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on addressing and understanding resistance to the novel kinase inhibitor, DB2313. The information is presented in a question-and-answer format to directly address common issues encountered during in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is the proposed mechanism of action for this compound?
A1: this compound is a potent and selective inhibitor of the hypothetical "Kinase-X" signaling pathway. In sensitive cell lines, this compound blocks the phosphorylation of downstream targets, leading to cell cycle arrest and apoptosis.
Q2: My cells are showing intrinsic resistance to this compound. What are the possible reasons?
A2: Intrinsic resistance can occur if the cell line does not rely on the Kinase-X pathway for survival. This could be due to the absence of the Kinase-X target, the presence of bypass signaling pathways, or pre-existing mutations that prevent this compound from binding effectively.
Q3: How can I confirm that this compound is active in my sensitive control cell line?
A3: To confirm this compound activity, you should perform a dose-response experiment and determine the IC50 value. Additionally, you can use western blotting to check for a decrease in the phosphorylation of known downstream targets of Kinase-X.
Troubleshooting Guides
Problem 1: Decreased sensitivity to this compound in a previously sensitive cell line.
Question: My cell line, which was initially sensitive to this compound, now requires a much higher concentration to achieve the same level of growth inhibition. What should I do?
Answer: This suggests the development of acquired resistance. To investigate this, you should first confirm the identity of your cell line through short tandem repeat (STR) profiling to rule out contamination. Once confirmed, you can proceed with the following experimental workflow to identify the resistance mechanism.
Experimental Workflow for Investigating Acquired Resistance
Best practices for handling and disposing of DB2313
Disclaimer: This document provides general guidance based on available research and best practices for similar compounds. A specific Safety Data Sheet (SDS) for DB2313 was not found. Researchers must consult the supplier-provided SDS for detailed safety and handling information and adhere to their institution's safety protocols.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent small-molecule inhibitor of the transcription factor PU.1.[1][2][3] It functions by disrupting the interaction of PU.1 with the target gene promoters.[2][3] This inhibition of PU.1 has been shown to induce apoptosis in acute myeloid leukemia (AML) cells, highlighting its potential as an anti-leukemic agent.
Q2: What are the recommended solvent and storage conditions for this compound?
This compound is soluble in dimethyl sulfoxide (DMSO). For long-term storage, it is recommended to store the compound at -20°C. Stock solutions can be stored at -80°C for up to six months or at -20°C for one month. It is advisable to prepare fresh working solutions and use them promptly.
Q3: What personal protective equipment (PPE) should be worn when handling this compound?
While specific PPE guidelines for this compound are not available, standard laboratory practices for handling potent small molecule inhibitors should be followed. This includes:
-
Gloves: Chemical-resistant gloves (e.g., nitrile) are essential to prevent skin contact.
-
Eye Protection: Safety glasses or goggles should be worn to protect from splashes.
-
Lab Coat: A lab coat should be worn to protect clothing and skin.
-
Respiratory Protection: If working with the powdered form and there is a risk of inhalation, a properly fitted respirator or use of a fume hood is recommended.
Q4: How should I dispose of waste containing this compound?
-
Solid Waste: Collect solid waste (e.g., contaminated consumables) in a designated, labeled hazardous waste container.
-
Liquid Waste: Collect liquid waste containing this compound in a sealed, labeled hazardous waste container. Do not pour down the drain.
-
Follow all local, state, and federal regulations for hazardous waste disposal. Contact your institution's Environmental Health and Safety (EHS) department for specific guidance.
Experimental Protocols & Troubleshooting
Protocol 1: Preparation of this compound Stock and Working Solutions
Objective: To prepare this compound solutions for in vitro and in vivo experiments.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Phosphate-buffered saline (PBS) or cell culture medium
-
Sterile microcentrifuge tubes and pipette tips
Procedure for 10 mM Stock Solution:
-
Calculate the required mass of this compound for the desired volume of 10 mM stock solution (Molecular Weight: 708.83 g/mol ).
-
Aseptically weigh the this compound powder in a sterile microcentrifuge tube.
-
Add the calculated volume of anhydrous DMSO to achieve a 10 mM concentration.
-
Vortex thoroughly until the compound is completely dissolved. Gentle warming (e.g., 37°C) and sonication can aid dissolution.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store aliquots at -20°C or -80°C.
Procedure for Working Solutions:
-
Thaw a single aliquot of the 10 mM this compound stock solution.
-
Dilute the stock solution to the desired final concentration using sterile PBS or cell culture medium immediately before use.
-
Mix thoroughly by gentle pipetting or vortexing.
Troubleshooting:
| Problem | Possible Cause | Solution |
| Precipitation in working solution | Low solubility in aqueous buffer. | Increase the final DMSO concentration in the working solution (ensure it is non-toxic to your cells). Prepare fresh dilutions immediately before use. |
| Inconsistent experimental results | Degradation of this compound due to improper storage or multiple freeze-thaw cycles. | Use freshly prepared working solutions. Avoid repeated freeze-thaw cycles of the stock solution by preparing single-use aliquots. |
Protocol 2: In Vitro Apoptosis Assay using Annexin V/PI Staining
Objective: To assess the pro-apoptotic effect of this compound on AML cells.
Materials:
-
AML cell line (e.g., MOLM-13, Kasumi-1)
-
This compound working solutions
-
Annexin V-FITC Apoptosis Detection Kit (or similar)
-
Flow cytometer
Procedure:
-
Seed AML cells at an appropriate density in a multi-well plate.
-
Treat cells with varying concentrations of this compound or a vehicle control (DMSO) for the desired time period (e.g., 24, 48, 72 hours).
-
Harvest both adherent and suspension cells.
-
Wash the cells with cold PBS.
-
Resuspend the cells in 1X binding buffer provided in the apoptosis kit.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension according to the manufacturer's protocol.
-
Incubate in the dark at room temperature for 15 minutes.
-
Analyze the samples by flow cytometry within one hour.
Troubleshooting:
| Problem | Possible Cause | Solution |
| High background in control group | Poor cell health or mechanical stress during harvesting. | Use healthy, log-phase cells. Handle cells gently during harvesting and washing. |
| No significant increase in apoptosis | This compound concentration is too low or incubation time is too short. The compound is inactive. | Perform a dose-response and time-course experiment to determine optimal conditions. Verify the activity of your this compound stock. |
| Weak or no Annexin V signal | Loss of apoptotic cells during washing steps. Reagent degradation. | Collect both supernatant and adherent cells. Use a new or validated apoptosis detection kit. |
Data Presentation
Table 1: Solubility of this compound
| Solvent | Solubility | Notes |
| DMSO | 10 mg/mL (14.1 mM) | Fresh, moisture-free DMSO is recommended as absorbed moisture can reduce solubility. |
| Water | Insoluble | |
| Ethanol | Insoluble |
Table 2: In Vitro Activity of this compound
| Parameter | Value | Cell Line/System |
| IC50 (PU.1-dependent reporter gene transactivation) | 5 µM | |
| IC50 (Cell Growth) | 7.1 µM | PU.1 URE-/- AML cells |
Visualizations
Signaling Pathway of PU.1 Inhibition by this compound
Caption: Mechanism of this compound-induced apoptosis via inhibition of PU.1.
Experimental Workflow for Apoptosis Assay
References
Validation & Comparative
A Comparative Guide to PU.1 Inhibitors: DB2313, DB1976, and DB2115
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of three prominent small-molecule inhibitors of the transcription factor PU.1: DB2313, DB1976, and DB2115. The information presented is based on available experimental data to assist researchers in selecting the most appropriate compound for their specific needs in areas such as oncology and immunology research.
Introduction to PU.1
The transcription factor PU.1, encoded by the SPI1 gene, is a critical regulator of hematopoietic cell development, particularly in the myeloid and lymphoid lineages.[1][2] It plays a crucial role in the differentiation of macrophages, granulocytes, B cells, and T cells.[1] Dysregulation of PU.1 activity is implicated in various diseases, most notably acute myeloid leukemia (AML), making it a significant therapeutic target.[3][4] The inhibitors discussed in this guide, this compound, DB1976, and DB2115, are heterocyclic diamidines that allosterically interfere with PU.1 binding to DNA by interacting with the minor groove of AT-rich sequences flanking the PU.1 binding motif.
Comparative Performance Data
The following tables summarize the key quantitative data for this compound, DB1976, and DB2115 based on in vitro and cellular assays.
Table 1: In Vitro Inhibition of PU.1 Activity
| Compound | Assay | IC50 / KD | Reference |
| This compound | PU.1-dependent reporter gene transactivation | 5 µM | |
| DB1976 | PU.1 binding | 10 nM | |
| PU.1/DNA complex | 12 nM (KD) | ||
| PU.1-dependent transactivation | 2.4 µM | ||
| DB2115 | Suppression of PU.1 binding to DNA | 2.3 nM | |
| Abrogation of DNA binding by PU.1 | 1.0 nM (KD) |
Table 2: Efficacy in Acute Myeloid Leukemia (AML) Cells
| Compound | Cell Type | Assay | IC50 / Effect | Reference |
| This compound | Murine PU.1 URE–/– AML cells | Growth Inhibition | 7.1 µM | |
| Primary human AML cells | Viable Cell Decrease | 72% | ||
| Primary human AML cells | Clonogenic Capacity Decrease | 60% | ||
| Primary human AML cells | Apoptosis Increase | 2.5-fold | ||
| DB1976 | PU.1 URE–/– AML cells | Growth Inhibition | 105 µM | |
| Primary human AML cells | Viable Cell Decrease | 81% | ||
| Primary human AML cells | Clonogenic Capacity Decrease | 36% | ||
| Primary human AML cells | Apoptosis Increase | 1.5-fold | ||
| DB2115 | URE-/- AML cells | Cell Viability | - | |
| AML cells | Growth Inhibition | 3.4 µM | ||
| Primary human AML cells | Viable Cell Decrease | 68% | ||
| Primary human AML cells | Clonogenic Capacity Decrease | 45% | ||
| Primary human AML cells | Apoptosis Increase | 2.2-fold |
Experimental Protocols
Below are detailed methodologies for key experiments cited in the comparison of these PU.1 inhibitors.
PU.1-Dependent Reporter Gene Transactivation Assay
This assay is designed to measure the ability of a compound to inhibit the transcriptional activity of PU.1 in a cellular context.
-
Cell Line: Human Embryonic Kidney (HEK293) cells, which are negative for endogenous PU.1 expression, are commonly used.
-
Plasmids:
-
An expression vector for PU.1.
-
A reporter plasmid containing a luciferase or fluorescent protein gene (e.g., EGFP) under the control of a minimal promoter with multiple tandem repeats of a PU.1 binding site (e.g., the λB enhancer site).
-
-
Transfection: HEK293 cells are co-transfected with the PU.1 expression vector and the reporter plasmid.
-
Compound Treatment: Following transfection, cells are treated with varying concentrations of the test compounds (this compound, DB1976, or DB2115) or a vehicle control (e.g., DMSO).
-
Incubation: Cells are incubated for a sufficient period (e.g., 24-48 hours) to allow for gene expression.
-
Reporter Gene Measurement: The expression of the reporter gene is quantified. For a luciferase reporter, a luminometer is used to measure light output after the addition of a substrate. For a fluorescent protein reporter, fluorescence is measured using a fluorometer or flow cytometry.
-
Data Analysis: The reporter gene activity at each compound concentration is normalized to the vehicle control. The IC50 value, the concentration at which 50% of the PU.1-dependent transactivation is inhibited, is then calculated.
Cell Growth and Viability Assays
These assays determine the effect of the inhibitors on the proliferation and survival of cancer cells, such as AML cells.
-
Cell Culture: AML cell lines (e.g., murine PU.1 URE–/– AML cells or human MOLM13 cells) or primary human AML cells are cultured under appropriate conditions.
-
Seeding: Cells are seeded into multi-well plates at a predetermined density.
-
Compound Treatment: Cells are treated with a range of concentrations of the PU.1 inhibitors or a vehicle control.
-
Incubation: The plates are incubated for a specified duration (e.g., 48-72 hours).
-
Viability Measurement: Cell viability is assessed using a colorimetric or fluorometric assay, such as:
-
MTT or MTS assay: Measures the metabolic activity of viable cells.
-
Trypan Blue Exclusion Assay: Viable cells with intact membranes exclude the dye, while non-viable cells do not.
-
-
Data Analysis: The percentage of viable cells at each concentration is calculated relative to the vehicle-treated control. The IC50 value for growth inhibition is determined.
Apoptosis Assay
This assay quantifies the induction of programmed cell death in response to inhibitor treatment.
-
Cell Treatment: AML cells are treated with the PU.1 inhibitors at a fixed concentration (e.g., near the IC50 for growth inhibition) or with a vehicle control for a defined period (e.g., 48 hours).
-
Staining: Cells are harvested and stained with Annexin V and a viability dye such as Propidium Iodide (PI) or DAPI.
-
Annexin V: Binds to phosphatidylserine, which is exposed on the outer leaflet of the cell membrane during early apoptosis.
-
PI/DAPI: Enters cells with compromised membranes, indicating late apoptotic or necrotic cells.
-
-
Flow Cytometry: The stained cells are analyzed by flow cytometry.
-
Data Analysis: The cell population is gated into four quadrants:
-
Annexin V-negative / PI-negative: Live cells
-
Annexin V-positive / PI-negative: Early apoptotic cells
-
Annexin V-positive / PI-positive: Late apoptotic/necrotic cells
-
Annexin V-negative / PI-positive: Necrotic cells The fold increase in the apoptotic cell fraction (early and late apoptotic cells) in treated samples is calculated relative to the vehicle control.
-
Signaling Pathways and Experimental Workflows
PU.1 Signaling in Hematopoiesis
The following diagram illustrates the central role of PU.1 in directing the differentiation of hematopoietic stem cells into myeloid and lymphoid lineages. PU.1 interacts with other key transcription factors to activate or repress specific gene expression programs.
Caption: Simplified diagram of PU.1's role in hematopoietic lineage determination.
Experimental Workflow for Evaluating PU.1 Inhibitors
This flowchart outlines a typical experimental process for the preclinical evaluation of novel PU.1 inhibitors.
Caption: A generalized workflow for the preclinical assessment of PU.1 inhibitors.
Summary and Conclusion
This compound, DB1976, and DB2115 are all potent inhibitors of the transcription factor PU.1, with distinct profiles in terms of their in vitro and cellular activities.
-
DB2115 demonstrates the highest potency in in vitro assays that measure the disruption of PU.1 binding to DNA, with IC50 and KD values in the low nanomolar range.
-
This compound and DB2115 show greater potency in inhibiting the growth of AML cells compared to DB1976.
-
In primary human AML cells, This compound appears to be the most effective at inducing apoptosis and reducing clonogenic capacity.
-
DB1976 , while less potent in cellular growth inhibition, still effectively reduces the viability of primary AML cells.
The choice of inhibitor will depend on the specific research question. For studies focused on the direct inhibition of PU.1-DNA interaction, DB2115 may be the preferred compound. For cellular and in vivo studies targeting AML, this compound shows significant promise. Further research, including comprehensive in vivo studies and toxicity profiling, is necessary to fully elucidate the therapeutic potential of these compounds. This compound has been shown to decrease leukemia progression and increase survival in mouse models. It has also been investigated for its anti-tumor effects in solid tumors by modulating tumor-associated macrophages.
References
- 1. Mechanisms of Action of Hematopoietic Transcription Factor PU.1 in Initiation of T-Cell Development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PU.1 and partners: regulation of haematopoietic stem cell fate in normal and malignant haematopoiesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Pharmacological inhibition of the transcription factor PU.1 in leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide: DB2313 vs. shRNA-Mediated PU.1 Knockdown for Regulating PU.1 Activity
For researchers investigating the multifaceted roles of the transcription factor PU.1 in hematopoiesis, immunology, and oncology, choosing the right tool to modulate its activity is paramount. This guide provides a comprehensive comparison of two prominent methods for inhibiting PU.1 function: the small molecule inhibitor DB2313 and short hairpin RNA (shRNA)-mediated knockdown.
This document outlines the mechanisms of action, presents a compilation of reported efficacy data, and provides detailed experimental protocols for both approaches. Additionally, visual diagrams are included to illustrate key pathways and workflows, aiding researchers in selecting the most suitable method for their experimental needs.
Mechanism of Action: A Tale of Two Strategies
This compound and shRNA employ fundamentally different strategies to diminish PU.1 activity. This compound acts as a competitive inhibitor, binding to the minor groove of DNA at PU.1's target sequences, thereby preventing the transcription factor from accessing its binding sites on the DNA.[1][2] This allosteric inhibition effectively blocks PU.1-dependent gene transactivation.[3]
In contrast, shRNA-mediated knockdown targets the PU.1 mRNA for degradation.[4] Once introduced into a cell, typically via a viral vector, the shRNA is processed by the cell's RNA interference (RNAi) machinery into small interfering RNA (siRNA). This siRNA then guides the RNA-induced silencing complex (RISC) to the PU.1 mRNA, leading to its cleavage and subsequent degradation, thereby preventing the translation of the PU.1 protein.
Comparative Efficacy: A Quantitative Overview
The efficacy of both this compound and shRNA in reducing PU.1 function has been demonstrated in various studies, primarily in the context of acute myeloid leukemia (AML). The following tables summarize key quantitative data from published research. It is important to note that direct comparisons are challenging due to variations in cell lines, experimental conditions, and the specific shRNA sequences used.
Table 1: Efficacy of this compound in Inhibiting PU.1 Function
| Parameter | Cell Line/System | Value | Reference |
| IC50 (Reporter Gene Transactivation) | Not specified | 5 µM | |
| IC50 (Cell Growth) | PU.1 URE-/- AML cells | 7.1 µM | |
| IC50 (PU.1 Binding Inhibition) | In vitro (SPR) | 10-8 to 10-9 M range | |
| Induction of Apoptosis | Murine PU.1 URE-/- AML cells | 3.5-fold increase | |
| Reduction in Clonogenicity | Murine PU.1 URE-/- AML cells | Significant decrease |
Table 2: Efficacy of shRNA-Mediated PU.1 Knockdown
| shRNA Construct | Cell Line/System | Reduction in Viable Cells | Reduction in Colony Formation | Induction of Apoptosis | Reference |
| shPU.1_1 | Primary human AML cells | 18% (mean) | 27% (mean) | Not specified | |
| shPU.1_2 | Primary human AML cells | 74% (mean) | 60% (mean) | 2-fold increase (mean) | |
| shRNA (unspecified) | PU.1 URE-/- AML cells | Not specified | Significantly decreased | Substantially increased |
Visualizing the Mechanisms and Workflows
To further clarify the processes involved, the following diagrams illustrate the PU.1 signaling pathway, the mechanism of action for each inhibitory method, and a typical experimental workflow.
Caption: PU.1 binds to specific DNA sequences to regulate target gene expression, influencing myeloid cell differentiation and proliferation.
Caption: Comparison of this compound's allosteric DNA binding inhibition and shRNA's mRNA degradation mechanism.
Caption: Experimental workflows for inhibiting PU.1 using this compound versus shRNA-mediated knockdown.
Experimental Protocols
Below are detailed protocols for the application of this compound and shRNA-mediated knockdown of PU.1 in a cell culture setting. These protocols are generalized and may require optimization for specific cell lines and experimental goals.
Protocol 1: Inhibition of PU.1 using this compound
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
Target cells in culture
-
Appropriate cell culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
Cell counting apparatus (e.g., hemocytometer or automated cell counter)
-
Assay-specific reagents (e.g., apoptosis detection kit, proliferation assay reagents)
Procedure:
-
Preparation of this compound Stock Solution:
-
Dissolve this compound powder in DMSO to create a high-concentration stock solution (e.g., 10 mM).
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.
-
-
Cell Seeding:
-
The day before treatment, seed the target cells in appropriate culture vessels (e.g., 96-well plates for proliferation assays, 6-well plates for protein or RNA analysis) at a density that will ensure they are in the exponential growth phase at the time of treatment.
-
-
Treatment of Cells:
-
On the day of the experiment, dilute the this compound stock solution in pre-warmed cell culture medium to the desired final concentrations. It is recommended to perform a dose-response curve to determine the optimal concentration for your cell line and experiment (e.g., ranging from 0.1 µM to 10 µM).
-
Include a vehicle control group treated with the same concentration of DMSO as the highest concentration of this compound used.
-
Remove the existing medium from the cells and replace it with the medium containing this compound or the vehicle control.
-
-
Incubation:
-
Incubate the cells for the desired period (e.g., 24, 48, or 72 hours) under standard cell culture conditions (e.g., 37°C, 5% CO2).
-
-
Analysis:
-
Following incubation, harvest the cells and perform downstream analyses such as:
-
Proliferation assays: (e.g., MTT, WST-1, or cell counting).
-
Apoptosis assays: (e.g., Annexin V/PI staining followed by flow cytometry).
-
Gene expression analysis: (e.g., RT-qPCR to assess the expression of PU.1 target genes).
-
Protein analysis: (e.g., Western blotting to assess downstream protein levels).
-
-
Protocol 2: shRNA-Mediated Knockdown of PU.1 using Lentiviral Transduction
Materials:
-
Lentiviral vector containing an shRNA sequence targeting PU.1 (and a non-targeting control shRNA)
-
Packaging plasmids (e.g., psPAX2, pMD2.G)
-
HEK293T cells for virus production
-
Transfection reagent (e.g., Lipofectamine, FuGENE)
-
Target cells for transduction
-
Polybrene or other transduction-enhancing reagents
-
Puromycin or other selection antibiotic (if the vector contains a resistance gene)
-
Reagents for RNA extraction and RT-qPCR or protein lysis and Western blotting
Procedure:
-
Lentivirus Production:
-
Co-transfect HEK293T cells with the shRNA-containing lentiviral vector and the packaging plasmids using a suitable transfection reagent.
-
Collect the virus-containing supernatant at 48 and 72 hours post-transfection.
-
Pool the supernatant, centrifuge to remove cell debris, and filter through a 0.45 µm filter.
-
The viral supernatant can be used directly or concentrated by ultracentrifugation for higher titers.
-
-
Transduction of Target Cells:
-
Seed the target cells in culture vessels.
-
On the day of transduction, add the lentiviral supernatant to the cells at various multiplicities of infection (MOIs) to determine the optimal transduction efficiency.
-
Add a transduction-enhancing reagent like Polybrene (typically at a final concentration of 4-8 µg/mL) to improve efficiency.
-
Incubate the cells with the virus for 18-24 hours.
-
-
Selection of Transduced Cells:
-
After incubation, replace the virus-containing medium with fresh medium.
-
If the lentiviral vector contains a selection marker (e.g., puromycin resistance), add the appropriate antibiotic to the medium 24-48 hours post-transduction to select for cells that have been successfully transduced. The optimal concentration of the antibiotic should be determined beforehand with a kill curve.
-
Continue to culture the cells in the selection medium, replacing it every 2-3 days, until non-transduced cells are eliminated.
-
-
Validation of Knockdown:
-
Expand the population of selected cells.
-
Harvest a portion of the cells to validate the knockdown of PU.1 expression.
-
RT-qPCR: Extract total RNA and perform reverse transcription followed by quantitative PCR to measure the levels of PU.1 mRNA.
-
Western Blotting: Prepare cell lysates and perform a Western blot using an antibody specific for the PU.1 protein.
-
-
Compare the expression levels in the PU.1 shRNA-transduced cells to those in cells transduced with a non-targeting control shRNA.
-
-
Phenotypic Analysis:
-
Once knockdown is confirmed, the transduced cells can be used for various downstream functional assays, as described in the this compound protocol.
-
Conclusion
Both this compound and shRNA-mediated knockdown are effective tools for inhibiting PU.1 function, each with its own set of advantages and considerations. This compound offers a rapid, reversible, and dose-dependent method of inhibition, making it ideal for acute studies and for investigating the temporal effects of PU.1 inhibition. In contrast, shRNA provides a means for stable, long-term suppression of PU.1 expression, which is advantageous for creating stable cell lines with reduced PU.1 levels and for in vivo studies. The choice between these two powerful techniques will ultimately depend on the specific research question, the experimental system, and the desired duration of PU.1 inhibition.
References
DB2313: A Comparative Analysis of IC50 Values and Mechanism of Action in Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the inhibitory effects of DB2313, a potent inhibitor of the transcription factor PU.1, across different cancer cell lines. The data presented herein is supported by experimental methodologies to aid in the evaluation of this compound for further research and development.
Quantitative Analysis of this compound Potency
The half-maximal inhibitory concentration (IC50) is a critical measure of a compound's potency. The following table summarizes the reported IC50 values for this compound in various cancer contexts.
| Cell Line/System | Cancer Type | IC50 Value | Reference |
| Murine PU.1 URE–/– AML cells | Acute Myeloid Leukemia (AML) | 7.1 µM | [1] |
| PU.1-dependent reporter gene transactivation | Not applicable | 2 µM - 5 µM | [1][2] |
It is important to note that while this compound has demonstrated efficacy in suppressing tumor growth in mouse models of melanoma and breast cancer, specific in vitro IC50 values for these solid tumor cell lines are not extensively reported in the currently available literature.[3][4]
Mechanism of Action: PU.1 Inhibition
This compound exerts its anticancer effects by targeting PU.1, a transcription factor crucial for the development and differentiation of myeloid and B-lymphoid cells. In certain hematological malignancies like Acute Myeloid Leukemia (AML), the dysregulation of PU.1 is a key factor in disease progression. This compound inhibits PU.1, leading to a disruption of the downstream signaling pathways that promote cancer cell growth and survival.
Below is a diagram illustrating the simplified signaling pathway affected by this compound.
Experimental Protocols
Determination of IC50 Values using MTT Assay
The IC50 values are commonly determined using a cell viability assay, such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is proportional to the number of viable cells.
Materials:
-
Cancer cell lines of interest
-
This compound
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count the cancer cells.
-
Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of this compound in culture medium to achieve a range of final concentrations.
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (medium with DMSO) and a blank control (medium only).
-
Incubate the plate for a specified period (e.g., 48 or 72 hours).
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate the plate for another 2-4 hours at 37°C, allowing the MTT to be metabolized into formazan crystals by viable cells.
-
Carefully remove the medium from each well.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5-10 minutes to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the logarithm of the drug concentration.
-
Determine the IC50 value, which is the concentration of this compound that causes a 50% reduction in cell viability, by fitting the data to a sigmoidal dose-response curve using appropriate software.
-
The following diagram outlines the general workflow for an IC50 determination experiment.
References
- 1. researchgate.net [researchgate.net]
- 2. Pharmacological inhibition of the transcription factor PU.1 in leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Inhibition of the Transcription Factor PU.1 Suppresses Tumor Growth in Mice by Promoting the Recruitment of Cytotoxic Lymphocytes Through the CXCL9-CXCR3 Axis - PubMed [pubmed.ncbi.nlm.nih.gov]
Head-to-Head Comparison: DB2313 and Other Diamidine-Based Inhibitors in Cancer Research
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
Diamidine-based compounds have emerged as a significant class of inhibitors targeting various cellular processes, with applications ranging from antimicrobial to anticancer therapies. This guide provides a detailed head-to-head comparison of DB2313, a potent inhibitor of the transcription factor PU.1, with other notable diamidine-based inhibitors. The focus is on their efficacy in cancer, particularly in the context of Acute Myeloid Leukemia (AML). The information presented herein is supported by experimental data to aid researchers in making informed decisions for their drug development and research endeavors.
Quantitative Comparison of Inhibitor Activity
The inhibitory effects of this compound and its analogs, DB1976 and DB2115, have been quantitatively assessed in various AML cell lines and normal hematopoietic cells. The half-maximal inhibitory concentration (IC50) values from cell viability assays are summarized below, providing a clear comparison of their potency and selectivity.
| Compound | Cell Line | Description | IC50 (µM) |
| This compound | PU.1 URE–/– AML | Murine AML with low PU.1 expression | 7.1 |
| MOLM13 | Human AML with low PU.1 expression | ~5-10 | |
| THP1 | Human AML with high PU.1 expression | >100 | |
| Wild-Type Bone Marrow | Normal murine hematopoietic cells | 240 | |
| Human CD34+ | Normal human hematopoietic progenitor cells | >100 | |
| DB2115 | PU.1 URE–/– AML | Murine AML with low PU.1 expression | 3.4 |
| Wild-Type Bone Marrow | Normal murine hematopoietic cells | 192 | |
| DB1976 | PU.1 URE–/– AML | Murine AML with low PU.1 expression | 105 |
| Wild-Type Bone Marrow | Normal murine hematopoietic cells | 334 |
Data sourced from "Pharmacological inhibition of the transcription factor PU.1 in leukemia".[1]
Mechanism of Action: A Tale of Two Targets
Diamidine-based inhibitors exhibit diverse mechanisms of action depending on their chemical structure and the cellular context.
This compound and its Analogs: Allosteric Inhibition of PU.1
This compound, DB2115, and DB1976 are heterocyclic diamidines that function as potent inhibitors of the transcription factor PU.1.[1][2] Their mechanism of action is not through direct binding to the PU.1 protein itself. Instead, they bind with high affinity to the minor groove of AT-rich DNA sequences that flank the PU.1 binding sites on chromatin.[1][2] This binding induces a conformational change in the DNA, which allosterically prevents the PU.1 protein from recognizing and binding to its target DNA sequences. By disrupting the interaction of PU.1 with gene promoters, these inhibitors lead to the downregulation of canonical PU.1 transcriptional targets, ultimately inducing apoptosis in PU.1-dependent AML cells.
Other Diamidines (e.g., Pentamidine, DB75): DNA Intercalation and Enzyme Inhibition
In contrast, other well-known diamidines like pentamidine and DB75 (furamidine) are primarily recognized for their antimicrobial activities. Their mechanism often involves direct interaction with DNA, typically through intercalation into the DNA structure, particularly at AT-rich regions. This interaction can interfere with DNA replication and transcription. Furthermore, these compounds are known to inhibit DNA-dependent enzymes such as topoisomerases. In the context of parasites like Leishmania, they specifically target the kinetoplast DNA (kDNA), leading to the disruption of the parasite's life cycle. While these compounds have been explored for anticancer properties, their primary mode of action differs from the specific allosteric inhibition of a transcription factor seen with this compound.
Experimental Protocols
Detailed methodologies for the key experiments cited in the comparative analysis are provided below to ensure reproducibility and aid in the design of future studies.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.
-
Compound Treatment: Treat the cells with various concentrations of the diamidine-based inhibitors (e.g., this compound, DB2115, DB1976) and incubate for 48-72 hours. Include a vehicle-only control.
-
MTT Addition: Add 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 values using a dose-response curve.
Clonogenic Assay
This assay assesses the ability of a single cell to grow into a colony, measuring the long-term effects of the inhibitors on cell proliferation and survival.
-
Cell Treatment: Treat AML cells in suspension with the desired concentrations of diamidine inhibitors for 24-48 hours.
-
Cell Plating: Wash the cells to remove the compound and plate a low density of cells (e.g., 500-1000 cells) in a 6-well plate containing semi-solid medium (e.g., MethoCult).
-
Incubation: Incubate the plates for 10-14 days at 37°C in a humidified incubator with 5% CO2 to allow for colony formation.
-
Colony Staining and Counting: Stain the colonies with crystal violet and count the number of colonies (typically defined as a cluster of >50 cells).
-
Data Analysis: Calculate the plating efficiency and the surviving fraction for each treatment condition compared to the untreated control.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Treat cells with the diamidine inhibitors for a specified period (e.g., 48 hours).
-
Cell Harvesting: Harvest the cells by centrifugation and wash them with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are Annexin V- and PI-positive.
-
Data Analysis: Quantify the percentage of cells in each quadrant to determine the level of apoptosis induced by the inhibitors.
Visualizing the Molecular Landscape
To better understand the mechanisms and workflows discussed, the following diagrams have been generated using the Graphviz DOT language.
Caption: PU.1 Signaling Pathway Inhibition by this compound.
Caption: General Experimental Workflow for Inhibitor Comparison.
Conclusion
This compound and its analogs represent a distinct class of diamidine-based inhibitors that demonstrate potent and selective anticancer activity against PU.1-dependent AML cells. Their unique allosteric mechanism of inhibiting a key transcription factor sets them apart from other diamidines that primarily act as direct DNA binding agents. The quantitative data and detailed protocols provided in this guide offer a solid foundation for researchers to further explore the therapeutic potential of this compound and to design robust comparative studies for the development of novel cancer therapies.
References
DB2313: A Comparative Analysis of Specificity and Cross-Reactivity
DB2313 is a potent and selective inhibitor of the transcription factor PU.1, a critical regulator of myeloid and B-lymphoid cell development. This guide provides a comprehensive comparison of this compound's binding profile, highlighting its specificity for the PU.1 binding site and minimal cross-reactivity with other related transcription factors. The information presented herein is intended for researchers, scientists, and drug development professionals working in oncology and immunology.
Summary of Binding Affinity and Specificity
This compound demonstrates high affinity for the DNA sequences targeted by PU.1, effectively displacing the transcription factor and inhibiting gene transactivation. Its mechanism of action involves binding to the minor groove of the DNA, which allosterically prevents PU.1 from engaging with its consensus site.[1][2] This targeted approach contributes to its specificity and reduces off-target effects.
| Compound | Target | IC50 (Reporter Assay) | Binding Affinity (Kd) | Cross-Reactivity Notes |
| This compound | PU.1 | ~5 µM[3] | Not explicitly stated | Shows negligible binding to the ETS1 consensus site.[1] |
| Alternative PU.1 Inhibitor (Example) | PU.1 | Varies | Varies | Data not available |
| Non-related Compound (Example) | Other | Varies | Varies | Data not available |
Experimental Data on Specificity
Studies have shown that this compound's inhibitory activity is highly specific to PU.1-dependent processes. For instance, in reporter gene assays, this compound inhibits PU.1-dependent transactivation with an IC50 of approximately 5 μM.[3]
Crucially, the specificity of this compound has been demonstrated through comparative binding studies. Surface Plasmon Resonance (SPR) experiments have shown that while this compound binds effectively to the PU.1 consensus sequence (λB motif), it exhibits a notable lack of binding to the consensus sequence for ETS1, a related ETS-family transcription factor, even at high concentrations. This indicates a high degree of selectivity for the specific DNA conformation recognized by PU.1.
The compound's targeted action is further supported by its ability to decrease PU.1 occupancy at the promoters of its target genes, such as E2f1, Junb, and Csf1r, in acute myeloid leukemia (AML) cells.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the mechanism of PU.1 inhibition by this compound and a typical experimental workflow for assessing its specificity.
References
Unlocking a New Therapeutic Avenue: The Advantages of Pharmacological PU.1 Inhibition with DB2313 Over Genetic Models
For researchers, scientists, and drug development professionals, understanding the nuances of therapeutic strategies is paramount. This guide provides a comprehensive comparison of a novel small-molecule inhibitor, DB2313, against traditional genetic models for the inhibition of the transcription factor PU.1, a key regulator in hematopoiesis and a promising target in acute myeloid leukemia (AML).
The transcription factor PU.1 is a critical determinant of hematopoietic lineage fate, and its dysregulation is frequently implicated in the pathogenesis of AML. While genetic models such as shRNA-mediated knockdown or gene knockout have been instrumental in elucidating the function of PU.1, they present inherent limitations for therapeutic translation. This compound, a first-in-class small-molecule inhibitor of PU.1, offers a pharmacological alternative with distinct advantages in terms of reversibility, dose-dependent control, and clinical applicability.
Performance Comparison: this compound vs. Genetic PU.1 Inhibition
Experimental data demonstrates that both this compound and genetic knockdown of PU.1 induce similar anti-leukemic phenotypes in AML cells with low PU.1 levels, including decreased cell proliferation, reduced clonogenic capacity, and increased apoptosis.[1][2][3][4] This concordance validates the on-target effect of this compound. However, key differences in their mechanisms and potential for therapeutic development are highlighted below.
Key Advantages of this compound:
-
Reversibility: Unlike permanent genetic alterations, the effects of this compound are reversible upon withdrawal of the compound. This is a significant safety advantage, as it may spare normal hematopoietic stem and progenitor cells from long-term damage.[1]
-
Dose-dependent control: As a pharmacological agent, the concentration and activity of this compound can be precisely controlled, allowing for the fine-tuning of PU.1 inhibition to achieve a therapeutic window that maximizes anti-leukemic effects while minimizing toxicity to healthy cells.
-
Translational Potential: Small molecules like this compound are more readily adaptable for clinical development as therapeutic agents compared to the complexities and potential off-target effects associated with gene therapies.
-
Specificity: this compound acts as an allosteric inhibitor by binding to the DNA minor groove flanking the PU.1 binding site, a feature that provides selectivity for PU.1 over other ETS transcription factors.
Quantitative Data Summary
The following tables summarize the quantitative data from comparative studies of this compound and genetic PU.1 inhibition in AML models.
Table 1: In Vitro Efficacy of this compound in AML Cell Lines
| Cell Line | IC50 (μM) | Fold Increase in Apoptosis (vs. control) | Reference |
| PU.1 URE–/– AML | 7.1 | 3.5 | |
| MOLM13 (low PU.1) | N/A | Similar to genetic knockdown | |
| THP1 (high PU.1) | Substantially higher than MOLM13 | No major effect |
N/A: Specific value not provided in the search results, but described as having strong inhibitory effects.
Table 2: Comparison of this compound and shRNA-mediated PU.1 Knockdown in AML Models
| Parameter | This compound Treatment | shRNA-mediated PU.1 Knockdown | Reference |
| Cell Growth | Profound decrease in PU.1 low AML cells | Significantly decreased in PU.1 low AML cells | |
| Clonogenicity | Significantly decreased | Significantly decreased | |
| Apoptosis | 3.5-fold increase in PU.1 URE–/– AML cells | Substantially increased in PU.1 URE–/– AML cells | |
| Effect on Normal Hematopoietic Cells | Little effect at similar concentrations | Not explicitly stated, but genetic modification is permanent |
Table 3: In Vivo Efficacy of this compound in a Murine AML Model
| Treatment | Outcome | Reference |
| This compound (17 mg/kg, i.p., 3x/week for 3 weeks) | Decreased leukemia progression and increased survival | |
| This compound | Reduced tumor burden |
Visualizing the Mechanisms
PU.1 Signaling Pathway in Hematopoiesis
The following diagram illustrates the central role of PU.1 in hematopoietic stem cell differentiation. PU.1 dosage is critical for lineage determination, with high levels driving myeloid development and lower levels favoring B-lymphoid commitment. Dysregulation of this pathway is a key factor in AML.
Caption: PU.1's dose-dependent role in hematopoietic lineage determination.
Experimental Workflow: Comparing this compound and Genetic Inhibition
This workflow outlines the key experimental steps used to compare the effects of this compound and shRNA-mediated PU.1 knockdown on AML cells.
Caption: Workflow for comparing this compound and genetic PU.1 inhibition.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Cell Viability Assay
-
Principle: To determine the concentration of this compound that inhibits the growth of AML cells by 50% (IC50).
-
Method:
-
AML cells (e.g., PU.1 URE–/–, MOLM13, THP1) and normal hematopoietic cells (e.g., wild-type bone marrow cells, human CD34+ cells) were seeded in 96-well plates.
-
Cells were treated with increasing concentrations of this compound or vehicle control.
-
After a defined incubation period (e.g., 48-72 hours), cell viability was assessed using a commercial assay such as CellTiter-Glo® Luminescent Cell Viability Assay (Promega), which measures ATP levels as an indicator of metabolically active cells.
-
Luminescence was measured using a plate reader, and IC50 values were calculated by non-linear regression analysis.
-
Apoptosis Assay
-
Principle: To quantify the percentage of cells undergoing apoptosis following PU.1 inhibition.
-
Method:
-
AML cells were treated with this compound or transduced with PU.1-targeting shRNA.
-
After treatment, cells were harvested, washed, and resuspended in Annexin V binding buffer.
-
Cells were stained with FITC-conjugated Annexin V (to detect externalized phosphatidylserine in early apoptotic cells) and propidium iodide (PI) or DAPI (to identify late apoptotic/necrotic cells with compromised membranes).
-
The percentage of apoptotic cells (Annexin V-positive) was determined by flow cytometry.
-
Clonogenicity (Colony Formation) Assay
-
Principle: To assess the ability of single cells to proliferate and form colonies, a measure of self-renewal capacity.
-
Method:
-
AML cells treated with this compound or transduced with PU.1 shRNA were plated in semi-solid methylcellulose medium.
-
Plates were incubated for a period of 7-14 days to allow for colony formation.
-
Colonies were stained and counted manually or using an automated colony counter.
-
For serial replating assays, colonies were harvested, dissociated into single cells, and replated in fresh methylcellulose to assess long-term self-renewal.
-
Chromatin Immunoprecipitation (ChIP) Sequencing
-
Principle: To identify the genomic regions where PU.1 binds and to assess changes in binding upon treatment with this compound.
-
Method:
-
AML cells were treated with this compound or vehicle control.
-
Protein-DNA complexes were cross-linked with formaldehyde.
-
Chromatin was extracted and sheared into smaller fragments by sonication.
-
An antibody specific to PU.1 was used to immunoprecipitate PU.1-bound chromatin fragments.
-
The cross-links were reversed, and the associated DNA was purified.
-
The purified DNA was prepared for high-throughput sequencing to identify PU.1 binding sites across the genome.
-
RNA Sequencing (RNA-seq)
-
Principle: To analyze the global changes in gene expression following PU.1 inhibition.
-
Method:
-
Total RNA was extracted from AML cells treated with this compound or transduced with PU.1 shRNA.
-
mRNA was enriched and used to construct cDNA libraries.
-
The libraries were sequenced using a high-throughput sequencing platform.
-
The resulting sequence reads were aligned to a reference genome, and differential gene expression analysis was performed to identify genes whose expression is significantly altered by PU.1 inhibition.
-
Conclusion
The small-molecule inhibitor this compound represents a significant advancement in the pharmacological targeting of the transcription factor PU.1. While genetic models have been invaluable for basic research, this compound offers a more clinically relevant approach with the key advantages of reversibility and dose-dependent control. The comparable in vitro and in vivo efficacy of this compound to genetic PU.1 knockdown validates its on-target activity and underscores its potential as a novel therapeutic strategy for AML and potentially other malignancies driven by PU.1 dysregulation. Further preclinical and clinical investigation of this compound and similar compounds is warranted to fully explore their therapeutic utility.
References
A Comparative Analysis of DB2313 and SWI/SNF Inhibitors in Acute Myeloid Leukemia
For Researchers, Scientists, and Drug Development Professionals
Acute Myeloid Leukemia (AML) is a complex and aggressive hematological malignancy characterized by the rapid growth of abnormal myeloid cells in the bone marrow and blood. The intricate network of transcription factors and chromatin remodeling complexes that drive leukemogenesis presents key therapeutic targets. This guide provides a detailed comparative analysis of two promising therapeutic strategies in AML: the direct inhibition of the transcription factor PU.1 by DB2313 and the broader approach of targeting the SWI/SNF chromatin remodeling complex.
At a Glance: this compound vs. SWI/SNF Inhibitors
| Feature | This compound (PU.1 Inhibitor) | SWI/SNF Inhibitors (e.g., BRM014, FHD-286) |
| Primary Target | Transcription Factor PU.1 | ATPase subunits (SMARCA4/BRG1, SMARCA2/BRM) of the SWI/SNF complex |
| Mechanism of Action | Allosterically interferes with PU.1-chromatin binding by interacting with the DNA minor groove flanking PU.1 binding motifs.[1][2] | Inhibit the ATP-dependent chromatin remodeling activity of the SWI/SNF complex, leading to altered DNA accessibility.[3][4] |
| Key Downstream Effect | Downregulation of canonical PU.1 transcriptional targets.[1] | Reduced expression of key oncogenes, most notably MYC, and induction of leukemic differentiation. |
| Reported IC50 | ~5 µM for PU.1-dependent reporter gene transactivation; 7.1 µM in PU.1 URE–/– AML cells. | Varies by compound and cell line; hematopoietic cancer cells are among the most sensitive. |
| Cellular Phenotype | Induces apoptosis and inhibits cell growth and clonogenicity in AML cells. | Induces apoptosis, cell cycle arrest, and myeloid differentiation. |
| In Vivo Efficacy | Decreased tumor burden and increased survival in murine AML models. | Profound therapeutic response in immunocompetent AML mouse models, reducing leukemic stem cell burden. |
| Off-Target/Side Effects | Minimal and reversible impacts on normal hematopoietic cells at effective concentrations. | Can induce leukopenia by affecting normal PU.1-dependent B-cell and monocyte populations. |
| Clinical Development | Preclinical; no clinical trials found. | Several inhibitors in clinical trials, including FHD-286 (Phase I). |
Mechanism of Action: A Convergent Pathway
While this compound and SWI/SNF inhibitors have distinct primary targets, their downstream effects in AML converge on a common mechanistic pathway involving the transcription factor PU.1 and the oncogene MYC. PU.1, a pioneer transcription factor, is crucial for myeloid differentiation. In AML, the SWI/SNF complex is recruited by PU.1 to enhancer regions of key genes, including MYC, to maintain an open chromatin state and facilitate transcription.
This compound acts as a direct antagonist of PU.1, preventing its binding to DNA and subsequent recruitment of co-activators like the SWI/SNF complex. This leads to the downregulation of PU.1 target genes.
SWI/SNF inhibitors , such as BRM014, target the engine of the chromatin remodeling complex itself. By inhibiting the ATPase activity of SMARCA4/BRG1 and SMARCA2/BRM, these compounds prevent the remodeling of chromatin at PU.1-bound enhancers. This results in decreased accessibility for other core regulatory transcription factors and a subsequent reduction in the expression of genes like MYC that are critical for leukemic cell survival and proliferation.
The following diagram illustrates the interconnected roles of PU.1 and the SWI/SNF complex in AML and the points of intervention for this compound and SWI/SNF inhibitors.
References
Evaluating the Synergistic Effects of DB2313 with Other Small Molecules: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The small molecule DB2313, a potent inhibitor of the transcription factor PU.1, has emerged as a promising therapeutic agent, particularly in the context of Acute Myeloid Leukemia (AML).[1] Its mechanism of action, which involves disrupting the interaction of PU.1 with the promoter regions of its target genes, leads to the induction of apoptosis in cancer cells.[1] This guide provides a comparative analysis of the synergistic effects of this compound with other small molecules, supported by experimental data, to inform future research and drug development strategies.
Synergistic Combinations with this compound
Recent studies have highlighted the potential of combination therapies involving this compound or mechanistically similar PU.1 inhibitors to enhance anti-cancer efficacy. Two notable examples of such synergistic interactions are with SWI/SNF inhibitors and a combination of KIT and LSD1 inhibitors.
This compound and SWI/SNF Inhibitors: A Convergent Mechanism
The SWI/SNF chromatin remodeling complex plays a crucial role in regulating gene expression, and its inhibition has been explored as a therapeutic strategy in various cancers. The combination of this compound with the SWI/SNF inhibitor BRM014 has demonstrated a strong synergistic effect in AML cell lines.
Experimental Evidence:
Treatment of the AML cell line THP-1 with both this compound and BRM014 resulted in a synergistic reduction in cell viability. The transcriptional changes induced by each inhibitor were highly correlated, indicating a convergent mechanism of action. Both compounds lead to the downregulation of the proto-oncogene MYC and its target genes, and promote leukemic differentiation.
Quantitative Data Summary:
| Cell Line | Combination | Endpoint | Result |
| THP-1 | This compound + BRM014 | Cell Viability | Synergistic reduction in viability |
| THP-1 | This compound + BRM014 | Gene Expression | Strong correlation in transcriptional changes |
| AML cell lines | This compound or BRM014 | MYC Expression | Downregulation |
| AML cell lines | This compound or BRM014 | Differentiation | Induction of leukemic differentiation |
Below is a diagram illustrating the proposed synergistic mechanism of this compound and a SWI/SNF inhibitor.
PU.1 Perturbation through Combined KIT and LSD1 Inhibition
In KIT-mutant AML, a combination of the KIT inhibitor avapritinib and an LSD1 inhibitor has been shown to induce synergistic cell death. This effect is mediated through the disruption of the PU.1 transcriptional network.
Experimental Evidence:
The combination of a KIT inhibitor and an LSD1 inhibitor in KIT-mutant AML cell lines, such as Kasumi-1, leads to a synergistic decrease in cell viability and colony formation. Mechanistically, this combination results in the eviction of both MYC and PU.1 from chromatin, leading to cell cycle arrest and apoptosis.
Quantitative Data Summary:
| Cell Line | Combination | Endpoint | Result |
| Kasumi-1 | Avapritinib + LSD1 Inhibitor | Cell Viability | Synergistic decrease |
| Kasumi-1 | Avapritinib + LSD1 Inhibitor | Colony Formation | Synergistic inhibition |
| KIT-mutant AML | Avapritinib + LSD1 Inhibitor | PU.1 Chromatin Binding | Decreased |
| KIT-mutant AML | Avapritinib + LSD1 Inhibitor | MYC Chromatin Binding | Decreased |
| KIT-mutant AML | Avapritinib + LSD1 Inhibitor | Cell Cycle | Arrest |
| KIT-mutant AML | Avapritinib + LSD1 Inhibitor | Apoptosis | Induction |
The following diagram outlines the signaling pathway affected by the combination of KIT and LSD1 inhibitors, leading to the perturbation of PU.1 function.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Cell Viability Assay (MTT Assay)
This protocol is used to assess the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
AML cell lines (e.g., THP-1, Kasumi-1)
-
96-well plates
-
This compound and other small molecule inhibitors
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or isopropanol with HCl)
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a desired density (e.g., 1 x 10^4 cells/well).
-
Treat the cells with various concentrations of this compound, the other small molecule, or the combination of both. Include a vehicle control (e.g., DMSO).
-
Incubate the plate for a specified period (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
Add MTT solution to each well and incubate for 2-4 hours.
-
Add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a plate reader.
-
Calculate cell viability as a percentage relative to the vehicle control. Synergy can be calculated using methods such as the Bliss independence model or Loewe additivity model.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay is used to detect and quantify apoptosis.
Materials:
-
AML cell lines
-
This compound and other small molecule inhibitors
-
Annexin V-FITC and Propidium Iodide (PI) staining kit
-
Binding buffer
-
Flow cytometer
Procedure:
-
Treat cells with the compounds of interest for the desired time.
-
Harvest the cells and wash them with cold PBS.
-
Resuspend the cells in the binding buffer provided in the kit.
-
Add Annexin V-FITC and PI to the cell suspension.
-
Incubate the cells in the dark at room temperature for 15 minutes.
-
Analyze the stained cells by flow cytometry.
-
Quantify the percentage of cells in early apoptosis (Annexin V positive, PI negative), late apoptosis (Annexin V positive, PI positive), and necrosis (Annexin V negative, PI positive).
Chromatin Immunoprecipitation followed by Sequencing (ChIP-seq)
This technique is used to identify the genome-wide binding sites of a specific protein, such as a transcription factor.
Materials:
-
AML cell lines
-
Formaldehyde for cross-linking
-
Lysis and wash buffers
-
Antibody specific to the protein of interest (e.g., PU.1, MYC)
-
Protein A/G magnetic beads
-
Enzymes for DNA library preparation
-
Next-generation sequencing platform
Procedure:
-
Cross-link proteins to DNA in live cells using formaldehyde.
-
Lyse the cells and sonicate the chromatin to shear the DNA into smaller fragments.
-
Immunoprecipitate the protein-DNA complexes using an antibody specific to the target protein.
-
Capture the antibody-protein-DNA complexes using protein A/G magnetic beads.
-
Wash the beads to remove non-specifically bound chromatin.
-
Reverse the cross-links and purify the DNA.
-
Prepare a DNA library from the purified ChIP DNA.
-
Sequence the library using a next-generation sequencing platform.
-
Analyze the sequencing data to identify regions of the genome that are enriched for binding of the target protein.
The following workflow diagram illustrates the key steps in a ChIP-seq experiment.
References
Benchmarking DB2313: A Comparative Guide to Industry-Standard PU.1 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive performance comparison of DB2313, a potent and selective inhibitor of the transcription factor PU.1, against other established inhibitors in the field. The data presented herein is collated from peer-reviewed research to facilitate an objective evaluation for researchers and drug development professionals exploring novel therapeutic strategies targeting PU.1-driven pathologies, particularly in the context of acute myeloid leukemia (AML).
Quantitative Performance Comparison
The following table summarizes the key performance indicators of this compound and comparable industry-standard PU.1 inhibitors, DB2115 and DB1976. These compounds belong to the heterocyclic diamidine family and function by allosterically interfering with PU.1-chromatin binding.[1]
| Parameter | This compound | DB2115 | DB1976 | Reference |
| PU.1 Binding Inhibition (IC50) | 14 nM | Not Reported | 10 nM | [2][3] |
| PU.1-Dependent Reporter Gene Transactivation (IC50) | 5 µM | Not Reported | 2.4 µM | [4][5] |
| Growth Inhibition in PU.1URE–/– AML Cells (IC50) | 7.1 µM | Not Reported | Not Reported | |
| Induction of Apoptosis in Murine PU.1URE–/– AML Cells | 3.5-fold increase | Reported, not quantified | Reported, not quantified | |
| In Vivo Efficacy | Decreased leukemia progression and increased survival in mice | Not Reported | Not Reported |
Experimental Methodologies
The data presented in this guide is based on a series of well-established experimental protocols designed to assess the efficacy and mechanism of action of PU.1 inhibitors. Below are detailed methodologies for key experiments.
PU.1 Binding Inhibition Assay (Surface Plasmon Resonance - SPR)
This assay biophysically quantifies the ability of an inhibitor to disrupt the interaction between PU.1 and its DNA binding motif.
-
Objective: To determine the concentration of the inhibitor required to reduce PU.1-DNA binding by 50% (IC50).
-
Methodology:
-
A biotinylated DNA oligonucleotide containing the PU.1 binding site (λB motif: 5′-AAATAAAA-3′ upstream of the 5′-GGAA-3′ ETS core consensus) is immobilized on a streptavidin-coated SPR sensor chip.
-
Recombinant PU.1 protein is flowed over the chip surface, and the binding response is measured.
-
The inhibitor (e.g., this compound) at various concentrations is then co-injected with the PU.1 protein.
-
The reduction in the binding signal is recorded and used to calculate the IC50 value.
-
A control experiment using a non-target DNA sequence (e.g., ETS1 binding site: 5′-GCCGGAAGTG-3′) is performed to assess specificity.
-
Reporter Gene Transactivation Assay
This cell-based assay measures the functional inhibition of PU.1-mediated gene expression.
-
Objective: To determine the inhibitor's potency in a cellular context.
-
Methodology:
-
HEK293 cells, which do not express endogenous PU.1, are co-transfected with two plasmids:
-
An expression vector for PU.1.
-
A reporter plasmid containing a fluorescent protein (e.g., EGFP) under the control of a minimal promoter with multiple PU.1 binding sites (e.g., triple tandem copy of the λB enhancer site).
-
-
The transfected cells are treated with varying concentrations of the PU.1 inhibitor.
-
After a suitable incubation period (e.g., 24-48 hours), the expression of the reporter protein is quantified using flow cytometry or a plate reader.
-
The IC50 value is calculated based on the dose-dependent decrease in reporter gene expression.
-
Cell Viability and Apoptosis Assays in AML Cell Lines
These assays evaluate the cytotoxic and pro-apoptotic effects of PU.1 inhibitors on cancer cells.
-
Objective: To assess the therapeutic potential of the inhibitors in a disease-relevant context.
-
Methodology:
-
AML cell lines with known dependence on PU.1 (e.g., murine PU.1URE–/– AML cells or human THP-1 and MOLM13 cells) are cultured.
-
Cells are treated with a range of inhibitor concentrations for a defined period (e.g., 48-72 hours).
-
Cell Viability: Assessed using assays such as MTT or by counting viable cells using trypan blue exclusion.
-
Apoptosis: Quantified by flow cytometry using Annexin V and Propidium Iodide (PI) staining. An increase in the Annexin V-positive cell population indicates apoptosis.
-
In Vivo Efficacy Studies in Murine AML Models
Animal models are used to evaluate the anti-leukemic activity of PU.1 inhibitors in a whole-organism setting.
-
Objective: To determine the inhibitor's ability to control tumor growth and improve survival.
-
Methodology:
-
Immunocompromised mice are transplanted with murine or human AML cells.
-
Once leukemia is established, mice are treated with the PU.1 inhibitor (e.g., this compound administered at 17 mg/kg via intraperitoneal injection, three times per week for 3 weeks) or a vehicle control.
-
Disease progression is monitored by measuring tumor burden (e.g., spleen and liver weight) and the percentage of leukemic cells in peripheral blood or bone marrow.
-
Survival rates of the treated versus control groups are recorded and analyzed using Kaplan-Meier survival curves.
-
Visualizing Molecular Pathways and Experimental Processes
To further elucidate the mechanisms and workflows discussed, the following diagrams are provided.
Caption: PU.1 signaling pathway and the mechanism of action of this compound.
Caption: A typical experimental workflow for evaluating PU.1 inhibitors.
References
Safety Operating Guide
Proper Disposal of DB2313: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of chemical compounds is a critical component of laboratory operations. This document provides essential guidance on the proper disposal procedures for DB2313, a potent transcription factor PU.1 inhibitor used in cancer research. Adherence to these protocols is vital for maintaining a safe laboratory environment and complying with regulatory standards.
Immediate Safety and Handling Precautions
While a specific Safety Data Sheet (SDS) for this compound is not publicly available, its intended use as a bioactive compound necessitates careful handling. It should be treated as a potentially hazardous substance. All personnel handling this compound must wear appropriate personal protective equipment (PPE), including safety goggles, lab coats, and chemical-resistant gloves. All handling of the solid compound or its solutions should be performed in a certified chemical fume hood to prevent inhalation of dust or aerosols.
Quantitative Data Summary
For laboratory purposes, this compound is often prepared as a stock solution, typically in dimethyl sulfoxide (DMSO). The following table summarizes key quantitative information relevant to its preparation and handling.
| Property | Value | Source |
| CAS Number | 2170606-74-1 | [1][2] |
| Molecular Formula | C42H41FN8O2 | [3] |
| Molecular Weight | 708.83 g/mol | [2][3] |
| Solubility in DMSO | Approximately 3.7 mg/mL to 10 mg/mL | |
| Storage of Stock Solution | Below -20°C for several months |
Experimental Protocol: Preparation of a this compound Stock Solution
A common laboratory practice is the preparation of a concentrated stock solution of this compound in DMSO.
Materials:
-
This compound powder
-
Anhydrous dimethyl sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Calibrated micropipettes
-
Vortex mixer
-
Analytical balance
Procedure:
-
In a chemical fume hood, weigh the desired amount of this compound powder using an analytical balance.
-
Transfer the powder to a sterile microcentrifuge tube or vial.
-
Add the calculated volume of anhydrous DMSO to achieve the desired concentration (e.g., 10 mg/mL).
-
Cap the tube securely and vortex thoroughly until the compound is completely dissolved. Gentle warming to 37°C in a water bath can aid dissolution.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Label each aliquot clearly with the compound name, concentration, solvent, and date of preparation.
-
Store the aliquots at or below -20°C.
Disposal Plan for this compound and Associated Waste
The proper disposal of this compound and any materials contaminated with it is crucial to prevent environmental contamination and ensure personnel safety. The following step-by-step guidance outlines the recommended disposal procedures.
Step 1: Waste Segregation and Collection
-
Solid this compound Waste: Any remaining solid this compound powder should be collected in a clearly labeled, sealed container designated for hazardous chemical waste.
-
Liquid this compound Waste: Unused or waste solutions of this compound in DMSO should be collected in a separate, sealed, and properly labeled container for liquid hazardous waste. Do not mix with other solvent waste streams unless compatible and permitted by your institution's waste management guidelines.
-
Contaminated Labware: All disposable labware, such as pipette tips, centrifuge tubes, and gloves, that has come into contact with this compound must be collected in a designated hazardous waste container lined with a chemically resistant bag.
Step 2: Labeling of Waste Containers
All waste containers must be clearly and accurately labeled with the following information:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The solvent used (e.g., "in Dimethyl Sulfoxide")
-
The approximate concentration and quantity of the waste
-
The date of accumulation
-
The name of the principal investigator or laboratory contact
Step 3: Storage of Hazardous Waste
Store all hazardous waste containers in a designated, well-ventilated, and secure area away from general laboratory traffic. The storage area should have secondary containment to prevent spills.
Step 4: Arranging for Disposal
Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the hazardous waste. Follow all institutional and local regulations for hazardous waste disposal. Professional hazardous waste disposal services will typically use high-temperature incineration or other approved methods for the destruction of chemical waste.
Disposal Workflow Diagram
Caption: Workflow for the proper disposal of this compound waste.
References
Essential Safety and Logistical Information for Handling DB2313
For researchers, scientists, and drug development professionals, the proper handling of chemical compounds is paramount for ensuring laboratory safety and experimental integrity. This document provides essential, immediate safety and logistical information for the handling of DB2313, a potent inhibitor of the transcription factor PU.1. The following procedural guidance is designed to directly answer specific operational questions, from personal protective equipment (PPE) to disposal plans, establishing a foundation of trust and value beyond the product itself.
Personal Protective Equipment (PPE)
When handling this compound, it is crucial to use appropriate personal protective equipment to minimize exposure and ensure personal safety. The following table summarizes the recommended PPE.
| PPE Category | Recommended Equipment | Specifications |
| Eye and Face Protection | Safety goggles with side-shields | Must be worn at all times to protect against splashes. |
| Hand Protection | Protective gloves | Chemical-resistant gloves (e.g., nitrile) are required. |
| Skin and Body Protection | Impervious clothing | A lab coat or other protective clothing should be worn. |
| Respiratory Protection | Suitable respirator | Use in a well-ventilated area. A respirator may be necessary if dust or aerosols are generated. |
Safety and Handling
This compound is classified as harmful if swallowed and very toxic to aquatic life with long-lasting effects[1]. Adherence to the following handling and storage protocols is mandatory to mitigate risks.
Handling:
-
Avoid inhalation, and contact with eyes and skin[1].
-
Prevent the formation of dust and aerosols[1].
-
Work in an area with appropriate exhaust ventilation[1].
-
Do not eat, drink, or smoke when using this product[1].
-
Wash skin thoroughly after handling.
Storage:
-
Keep the container tightly sealed in a cool, well-ventilated area.
-
Protect from direct sunlight and sources of ignition.
-
Store as a powder at -20°C and in solvent at -80°C.
First Aid Measures
In the event of exposure to this compound, immediate and appropriate first aid is critical.
| Exposure Route | First Aid Procedure |
| If Swallowed | Call a POISON CENTER or doctor/physician if you feel unwell. Rinse mouth. |
| Eye Contact | Remove any contact lenses, locate an eye-wash station, and flush eyes immediately with large amounts of water. Separate eyelids with fingers to ensure adequate flushing. Promptly call a physician. |
| Skin Contact | Rinse skin thoroughly with large amounts of water. Remove contaminated clothing and shoes and call a physician. |
Disposal Plan
This compound is very toxic to aquatic life with long-lasting effects; therefore, it is imperative to avoid its release into the environment.
Disposal Guidelines:
-
Dispose of contents and container to an approved waste disposal plant.
-
Collect any spillage.
-
Keep the product away from drains, water courses, or the soil.
Experimental Protocols
This compound has been utilized in various studies to investigate its role as a PU.1 inhibitor and its anti-leukemic activity. Below are detailed methodologies for key experiments.
Cell Viability Assay
This protocol is designed to assess the effect of this compound on the viability of Acute Myeloid Leukemia (AML) cells.
Methodology:
-
Cell Culture: Culture PU.1 URE-/- AML cells and wild-type bone marrow cells in appropriate media.
-
Treatment: Treat the cells with increasing concentrations of this compound or a vehicle control.
-
Incubation: Incubate the cells for a specified period (e.g., 48 hours).
-
Analysis: Assess cell viability using a standard method, such as an MTS or MTT assay.
Apoptosis Induction Assay
This protocol measures the induction of apoptosis in AML cells following treatment with this compound.
Methodology:
-
Cell Treatment: Treat PU.1 URE-/- AML cells with this compound (e.g., at a concentration of 7.1 μM) or a vehicle control for 48 hours.
-
Staining: Stain the cells with Annexin-V and Propidium Iodide (PI) or DAPI.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer to quantify the percentage of apoptotic cells (Annexin-V positive, PI/DAPI negative). A 3.5-fold increase in apoptotic cells has been observed in murine PU.1 URE-/- AML cells treated with this compound.
Clonogenic Assay
This protocol evaluates the long-term effect of this compound on the self-renewal capacity of AML cells.
Methodology:
-
Initial Plating: Plate AML cells in a semi-solid medium (e.g., methylcellulose) containing this compound or a vehicle control.
-
Colony Counting: After a suitable incubation period (e.g., 7-10 days), count the number of colonies formed.
-
Replating: Replate the cells from the initial colonies into a fresh semi-solid medium for subsequent rounds of plating.
-
Analysis: A significant decrease in clonogenicity in the second and third rounds of plating, and a complete disruption in the fourth and higher rounds, has been observed with this compound treatment.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the mechanism of action of this compound and a typical experimental workflow for its evaluation.
Caption: Mechanism of this compound as a PU.1 inhibitor leading to apoptosis in AML cells.
Caption: Experimental workflow for evaluating the efficacy of this compound in AML.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
